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  • Product: Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride
  • CAS: 1305320-57-3

Core Science & Biosynthesis

Foundational

Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride CAS number

An In-depth Technical Guide to Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride Introduction: A Versatile Scaffold in Modern Drug Discovery Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride is a heterocyclic o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride

Introduction: A Versatile Scaffold in Modern Drug Discovery

Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. As a derivative of pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, this molecule is of significant interest to researchers and professionals in drug development. The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a focus on its practical utility in the laboratory. The designated CAS Number for this hydrochloride salt is 1305320-57-3.[3]

Chemical Identity and Physicochemical Properties

The hydrochloride salt form of Ethyl 3,5-dimethylpyrazole-4-carboxylate enhances its stability and solubility in certain solvents, which can be advantageous for storage and subsequent chemical reactions. The fundamental properties of the compound and its free base are summarized below.

Table 1: Chemical Identifiers

IdentifierValueSource
Compound Name Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochlorideN/A
CAS Number 1305320-57-3[3]
Molecular Formula C₈H₁₃ClN₂O₂[3]
Molecular Weight 204.65 g/mol [3]
SMILES O=C(C1=C(C)NN=C1C)OCC.[H]Cl[3]
Parent Compound Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate[4]
Parent CAS Number 35691-93-1[4]
Parent Mol. Formula C₈H₁₂N₂O₂[4]
Parent Mol. Weight 168.19 g/mol [4]

Table 2: Physicochemical Properties (Predicted and Experimental)

PropertyValueNotes
Physical State Solid / Crystalline PowderTypical for salt forms of organic molecules.
Storage Store under inert atmosphere at room temperature.[3]
Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
Chemical Structure

The structure features a pyrazole ring substituted at positions 3 and 5 with methyl groups and at position 4 with an ethyl carboxylate group. The hydrochloride salt is formed by the protonation of one of the ring nitrogen atoms.

Caption: Structure of Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride.

Synthesis and Manufacturing

The synthesis of pyrazole derivatives is a well-established area of organic chemistry. The core of Ethyl 3,5-dimethylpyrazole-4-carboxylate is typically constructed via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. The subsequent conversion to its hydrochloride salt is a standard acid-base reaction.

Causality of the Synthetic Strategy

The Knorr pyrazole synthesis and related methods are highly efficient for creating substituted pyrazoles. The choice of starting materials directly dictates the substitution pattern on the final ring.

  • 1,3-Dicarbonyl Precursor : To achieve the desired 3,5-dimethyl and 4-ethoxycarbonyl substitution, the logical precursor is Ethyl 2-acetyl-3-oxobutanoate . This molecule contains the necessary carbon backbone and functional groups.

  • Nitrogen Source : Hydrazine hydrate (N₂H₄·H₂O) is the simplest and most common reagent to provide the two adjacent nitrogen atoms required for the pyrazole ring.

  • Cyclization : The reaction proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.

  • Salt Formation : The free base is a basic compound due to the lone pair of electrons on the ring nitrogens. Treatment with hydrochloric acid (HCl) in a suitable solvent like diethyl ether or isopropanol leads to the precipitation of the thermodynamically stable hydrochloride salt.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method for the laboratory-scale synthesis.

Step 1: Synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (Free Base)

  • To a stirred solution of ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol (5 mL per gram of starting material), add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate as a white solid.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified pyrazole free base (1 equivalent) in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents, commercially available) or bubble dry HCl gas through the solution while stirring in an ice bath.

  • A white precipitate of Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride will form immediately.

  • Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.

  • Filter the solid, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield the final product.

Synthesis Workflow Diagram

G start_materials Starting Materials: - Ethyl 2-acetyl-3-oxobutanoate - Hydrazine Hydrate reaction_step1 Condensation & Cyclization Solvent: Ethanol Conditions: Reflux (2-4h) start_materials->reaction_step1 workup1 Workup & Purification 1. Solvent Evaporation 2. Precipitation with H₂O 3. Recrystallization reaction_step1->workup1 free_base Intermediate Product: Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate workup1->free_base reaction_step2 Salt Formation Reagent: HCl in Diethyl Ether Conditions: 0°C to RT free_base->reaction_step2 workup2 Isolation 1. Filtration 2. Washing with Ether 3. Vacuum Drying reaction_step2->workup2 final_product Final Product: Ethyl 3,5-dimethylpyrazole-4-carboxylate HCl workup2->final_product

Caption: General workflow for the synthesis of the target compound.

Spectroscopic Characterization

Structural confirmation and purity assessment are critical. The following spectroscopic signatures are expected for this compound.

  • ¹H NMR : The spectrum should show distinct signals corresponding to all non-equivalent protons. Key signals include: a triplet for the terminal methyl of the ethyl group (~1.3 ppm), a quartet for the methylene of the ethyl group (~4.2 ppm), two singlets for the two methyl groups on the pyrazole ring (~2.2-2.5 ppm), and a broad singlet for the N-H proton (which may be shifted downfield significantly in the hydrochloride salt and could exchange with D₂O).

  • ¹³C NMR : The spectrum will show eight distinct carbon signals, including those for the two ring methyls, the ester ethyl group, the four carbons of the pyrazole ring, and the carbonyl carbon of the ester.

  • Mass Spectrometry (MS) : In electrospray ionization (ESI) mode, the spectrum would show a prominent peak for the cationic form of the free base [M+H]⁺ at m/z 169.09, corresponding to the molecular formula C₈H₁₃N₂O₂⁺.[4]

  • Infrared (IR) Spectroscopy : Key absorption bands would include a strong C=O stretch for the ester (~1700-1720 cm⁻¹), C-N and C=N stretching vibrations from the pyrazole ring, and a broad N-H stretch, which may be shifted in the hydrochloride salt.

Applications in Research and Drug Development

The value of Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride lies in its utility as a modifiable scaffold. The ester functional group and the N-H position of the pyrazole ring are primary handles for chemical elaboration, allowing for the systematic exploration of chemical space in drug discovery programs.

  • Scaffold for Bioactive Molecules : Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][5] This compound provides a robust starting point for the synthesis of novel derivatives for screening.

  • Phosphodiesterase (PDE) Inhibitors : Substituted pyrazoles have been successfully designed as inhibitors of phosphodiesterases, particularly PDE4, which are important targets for treating inflammatory conditions like asthma and COPD.[6] The core structure of this compound is analogous to scaffolds that have shown binding to PDE4D.[6]

  • Kinase Inhibitors : The pyrazole core can act as a hinge-binding motif in many protein kinase inhibitors, which are a cornerstone of modern oncology treatment. The N-H and adjacent nitrogen atom can form critical hydrogen bonds with the kinase hinge region.

  • Agrochemicals : Beyond pharmaceuticals, pyrazole derivatives are also used extensively in the development of new herbicides and insecticides.

Logical Pathway in Drug Discovery

A Core Scaffold Ethyl 3,5-dimethylpyrazole- 4-carboxylate HCl B Chemical Derivatization (e.g., Amidation, N-Alkylation, Suzuki Coupling) A->B C1 Lead Compounds for Anti-Inflammatory Agents (e.g., PDE4 Inhibitors) B->C1 C2 Lead Compounds for Oncology (e.g., Kinase Inhibitors) B->C2 C3 Lead Compounds for CNS Disorders B->C3 D Lead Optimization C1->D C2->D C3->D E Drug Candidate D->E

Caption: Role of the pyrazole scaffold in a drug discovery pipeline.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed.

  • Hazard Identification : The compound is classified as an irritant. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[3][4]

  • Precautionary Measures : Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

  • Storage : Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is hygroscopic and should be protected from moisture. Storing under an inert atmosphere of nitrogen or argon is recommended for long-term stability.[3]

Conclusion

Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its straightforward synthesis, versatile chemical handles, and the proven track record of the pyrazole scaffold make it a valuable asset for medicinal chemists and drug discovery scientists. Understanding its properties, synthesis, and potential applications allows researchers to strategically incorporate this building block into their synthetic campaigns, accelerating the journey towards novel therapeutics and other advanced chemical products.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 215436, ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate." PubChem, [Link]. Accessed January 24, 2026.

  • Talele, T. T. "The 'pyrazole' scaffold: a remarkable template in medicinal chemistry." Future Medicinal Chemistry, vol. 2, no. 9, 2010, pp. 1437-1453. MDPI, [Link].

  • Wikipedia. "3,5-Dimethylpyrazole." Wikipedia, The Free Encyclopedia, [Link]. Accessed January 24, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15717592, Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate." PubChem, [Link]. Accessed January 24, 2026.

  • Yogi, B., et al. "Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents." ResearchGate, 2021, [Link].

  • Google Patents. "Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
  • Corrosion Chemistry. "Synthesis of 3,5-Dimethylpyrazole." YouTube, 2 Sept. 2020, [Link]. (Note: A representative URL is used as the original may not be stable).

  • Card, G. L., et al. "A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design." Nature Biotechnology, vol. 23, no. 1, 2005, pp. 54-61. Lawrence Berkeley National Laboratory, [Link].

  • Al-wsabeeh, M. A., et al. "Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives." ChemRxiv, 2023, [Link].

Sources

Exploratory

Introduction: The Versatile Scaffold of 3,5-Dimethylpyrazole

An In-Depth Technical Guide to 3,5-Dimethylpyrazole Compounds: Synthesis, Applications, and Future Directions 3,5-Dimethylpyrazole (3,5-DMP) is a heterocyclic organic compound featuring a five-membered pyrazole ring with...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,5-Dimethylpyrazole Compounds: Synthesis, Applications, and Future Directions

3,5-Dimethylpyrazole (3,5-DMP) is a heterocyclic organic compound featuring a five-membered pyrazole ring with two methyl groups at positions 3 and 5.[1] With the chemical formula (CH₃C)₂CHN₂H, this white crystalline solid serves as a foundational building block in numerous areas of chemical science and industry.[1][2] Its unique structural and electronic properties, including the presence of both a basic (pyridine-like) and an acidic (pyrrole-like) nitrogen atom, impart a rich and versatile reactivity.[3] This duality allows for facile derivatization and makes 3,5-DMP an invaluable precursor for a wide array of functional molecules.

This guide provides a comprehensive overview of 3,5-dimethylpyrazole compounds, delving into their synthesis, coordination chemistry, and extensive applications in medicinal chemistry, industrial processes, and agriculture. It is intended for researchers, scientists, and professionals in drug development seeking to leverage the potential of this remarkable scaffold.

Table 1: Physicochemical Properties of 3,5-Dimethylpyrazole

PropertyValueReference
IUPAC Name 3,5-dimethyl-1H-pyrazole[2]
CAS Number 67-51-6[2]
Molecular Formula C₅H₈N₂[2]
Molar Mass 96.13 g/mol [2]
Appearance White solid / Pellets or Large Crystals[1][2]
Melting Point 107.5 °C[1]
Boiling Point 218 °C[1]

Core Synthesis and Derivatization Strategies

The primary and most direct route to the 3,5-dimethylpyrazole core is the condensation reaction between acetylacetone (2,4-pentanedione) and a hydrazine source.[1][4] This reaction is robust, high-yielding, and forms the basis for producing the parent heterocycle.

Causality in Synthesis: The choice of hydrazine source (e.g., hydrazine hydrate vs. hydrazine sulfate) can be critical. While hydrazine hydrate is common, the reaction can sometimes be vigorous.[4] Using hydrazine sulfate in an aqueous alkali medium is often preferred for better reaction control. The mechanism involves the initial formation of a hydrazone intermediate from one of the ketone groups, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

G cluster_synthesis General Synthesis of 3,5-Dimethylpyrazole Reactant1 Acetylacetone (CH₃C(O)CH₂C(O)CH₃) Reaction + Reactant1->Reaction Reactant2 Hydrazine (N₂H₄) Reactant2->Reaction Product 3,5-Dimethylpyrazole Water 2 H₂O Product->Water Byproduct Reaction->Product Condensation/ Cyclization G cluster_pde4 Mechanism of PDE4 Inhibition by 3,5-DMP Derivatives DMP 3,5-DMP Derivative PDE4 PDE4 Enzyme DMP->PDE4 Inhibits AMP AMP PDE4->AMP Produces Inflammation Inflammatory Response (e.g., TNF-α release) PDE4->Inflammation Enables cAMP cAMP cAMP->PDE4 Hydrolyzes Suppression Suppression of Inflammation cAMP->Suppression Promotes

Caption: Inhibition of PDE4 by 3,5-DMP derivatives increases cAMP levels.

Table 2: Biological Activity of Select 3,5-DMP Derivatives as PDE4B Inhibitors

CompoundTargetIC₅₀ (μM)Key Structural FeatureReference
Compound If PDE4B1.75-phenyl-2-furan moiety with p-methoxy group[5][6]
Compound 4c PDE4B1.6Hydrazide scaffold and substituted benzene ring[5]

Role in Coordination Chemistry and Catalysis

3,5-Dimethylpyrazole is a highly effective ligand in coordination chemistry. [1][7]It can coordinate to metal ions as a neutral molecule or, after deprotonation, as the 3,5-dimethylpyrazolide anion. This versatility allows it to participate in the formation of a wide range of metal complexes with diverse structures, from mononuclear species to complex polymers. [8] Key Ligand Systems:

  • Scorpionate Ligands: 3,5-DMP is the precursor to the widely studied tris(pyrazolyl)borate ligands (Tp), which are tripodal ligands that coordinate to a metal center in a facial manner, leaving three other coordination sites available for catalysis or further reaction. [1] Metal Complexes: It readily forms complexes with transition metals like zinc, cobalt, and copper. [8][9]Structural studies of zinc complexes have shown that 3,5-DMP can lead to various coordination geometries (N₂O₂, N₃O, N₄) and form structures ranging from simple monomers to extended chains. [8] These metal complexes are not merely structural curiosities; many exhibit significant catalytic activity. For example, cobalt and copper complexes incorporating 3,5-DMP have been shown to be active catalysts for the oxidation of alkanes like cyclohexane and cyclopentane. [9]

Caption: Schematic of 3,5-DMP coordinating to a metal center (M).

Industrial and Agricultural Applications

Beyond the laboratory and pharmaceutical development, 3,5-DMP has found practical applications in several industries.

  • Isocyanate Blocking Agent: In the coatings industry, 3,5-DMP is used as a blocking agent for isocyanates in thermosetting systems like automotive paints and coil coatings. [7]It reacts with the isocyanate group to form a thermally labile adduct. This prevents the isocyanate from reacting at room temperature, providing stability and a longer pot life. Upon heating, the 3,5-DMP is released (deblocking), freeing the isocyanate to react and cure the coating. This allows for lower curing temperatures, saving energy and costs. [7][10]

  • Nitrification Inhibitor: In agriculture, 3,5-DMP has been identified as an effective nitrification inhibitor. [10]It slows down the bacterial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻) in the soil. This is beneficial because ammonium is less prone to leaching and denitrification than nitrate, leading to more efficient nitrogen uptake by crops and reduced environmental pollution from nitrate runoff and nitrous oxide (N₂O) emissions. [10]

  • Synthetic Intermediate: 3,5-DMP also serves as a versatile intermediate for the synthesis of organic dyestuffs and photochemicals.

Conclusion and Future Outlook

3,5-Dimethylpyrazole is a compound of remarkable versatility. From its straightforward synthesis to its privileged role in medicinal chemistry and its practical utility in industrial applications, the 3,5-DMP scaffold continues to be a focal point of chemical research. Its proven success as a pharmacophore, particularly in the development of PDE4 inhibitors, underscores its potential for discovering new therapeutics. In coordination chemistry, the development of novel 3,5-DMP-based ligands and catalysts remains a fertile area of investigation. As synthetic methodologies become more advanced and our understanding of biological systems deepens, the applications for 3,5-dimethylpyrazole and its derivatives are poised to expand even further, solidifying its status as a cornerstone of modern heterocyclic chemistry.

References

  • Hu, Y., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Jadhao, A. S., et al. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research.
  • ChemicalBook. (2024). 3,5-Dimethylpyrazole: Product Characteristics and Application Areas. ChemicalBook.
  • PubChem. (n.d.). 3,5-Dimethylpyrazole. National Center for Biotechnology Information. Available at: [Link]

  • Nagashyam, V., & Madhukar, J. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.
  • Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Wikipedia. Available at: [Link]

  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Organic Syntheses Procedure. Available at: [Link]

  • PubMed. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. National Library of Medicine. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and structural characterization of three zinc coordination complexes based on 3,5-dimethylpyrazole and carboxylate ligands. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (2008). The Structure of Tris(3',5'-dimethylpyrazol-1-yl)-s-triazine and Its Use as a Ligand in Coordination Chemistry. ResearchGate. Available at: [Link]

  • Ataman Kimya. (n.d.). 3,5-DMP (3,5 DIMETHYLPYRAZOLE). Ataman Kimya. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. JOCPR. Available at: [Link]

  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • MDPI. (n.d.). The Effects of 3,5-Dimethylpyrazole on Soil Nitrification and Related Enzyme Activities in Brown Soil. MDPI. Available at: [Link]

  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2008). Interaction of 3,5-dimethylpyrazole with cobalt(II) carboxylates containing coordinated 1,10-phenanthroline or 2,2′-dipyridyl. ResearchGate. Available at: [Link]

  • ACS Publications. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications. Available at: [Link]

Sources

Foundational

The Pivotal Role of Ethyl Pyrazole Esters: A Technical Guide for Drug Discovery

Introduction: The Unseen Workhorse of Modern Medicinal Chemistry In the landscape of pharmaceutical research and development, certain molecular scaffolds emerge as "privileged structures" due to their consistent presence...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Workhorse of Modern Medicinal Chemistry

In the landscape of pharmaceutical research and development, certain molecular scaffolds emerge as "privileged structures" due to their consistent presence in a wide array of bioactive compounds. The pyrazole nucleus is a prominent member of this elite group, and its derivatives, particularly ethyl pyrazole esters, represent a cornerstone in the synthesis of novel therapeutics.[1][2] These unassuming heterocyclic compounds are far more than simple synthetic intermediates; they are versatile building blocks that offer a unique combination of chemical reactivity, structural rigidity, and favorable physicochemical properties. This guide provides an in-depth exploration of the physical and chemical properties of ethyl pyrazole esters, offering researchers, scientists, and drug development professionals the foundational knowledge required to effectively harness their potential in the quest for new medicines. The pyrazole core is found in numerous approved drugs, highlighting its significance in treating a wide range of diseases.[3]

Physical Properties: A Foundation for Drug Design

The physical properties of ethyl pyrazole esters are critical determinants of their behavior in both synthetic and biological systems. These properties, including melting point, solubility, and spectroscopic characteristics, provide essential insights for reaction optimization, purification, and the prediction of pharmacokinetic profiles.

General Characteristics

Ethyl pyrazole esters are typically white to off-white crystalline solids at room temperature.[4] Their physical state is influenced by the nature and position of substituents on the pyrazole ring. The introduction of bulky or polar groups can significantly alter the crystal packing and, consequently, the melting point.

Tabulated Physical and Spectroscopic Data

For clarity and comparative analysis, the following table summarizes the key physical and spectroscopic data for a selection of representative ethyl pyrazole esters.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceKey Spectroscopic Data (IR, NMR, MS)
Ethyl 1H-pyrazole-4-carboxylateC6H8N2O2140.1477 - 80White to off-white solidIR (KBr, cm⁻¹): 3339 (N-H), 1651 (C=O); ¹H NMR (DMSO-d₆): δ 2.32 (s, 1H, NH), 4.32-4.36 (m, 2H, CH₂), 1.32 (t, 3H, CH₃), 7.12-7.56 (m, 2H, pyrazole-H); EIMS (m/z): 216.24 [M]⁺
Ethyl 5-phenyl-1H-pyrazole-3-carboxylateC12H12N2O2216.24130 - 132White crystalIR (KBr, cm⁻¹): 3339.62 (N-H), 1651.51 (C=O); ¹H NMR (DMSO-d₆): δ 2.32 (s, 1H, NH), 4.32-4.36 (m, 2H, CH₂), 1.33 (t, 3H, CH₃), 7.12-7.56 (m, 6H, Ar-H and pyrazole-H); EIMS (m/z): 216.24 [M]⁺[5]
Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylateC13H14N2O3246.26156 - 157Yellow crystalIR (KBr, cm⁻¹): 3334.11 (N-H), 1644.59 (C=O); ¹H NMR (DMSO-d₆): δ 2.24 (s, 1H, NH), 3.43-4.12 (m, 2H, CH₂), 3.62 (s, 3H, OCH₃), 1.31 (t, 3H, CH₃), 7.68-7.82 (m, 5H, Ar-H and pyrazole-H); EIMS (m/z): 246.26 [M]⁺[5]
Ethyl 5-methyl-1H-pyrazole-3-carboxylateC7H10N2O2154.17Not availableNot availableMass spectrum and IR spectrum available[6][7]

Chemical Properties and Reactivity: A Gateway to Molecular Diversity

The chemical reactivity of ethyl pyrazole esters is governed by the interplay between the aromatic pyrazole ring and the appended ethyl ester functionality. This dual reactivity allows for a wide range of chemical transformations, making these compounds highly versatile synthetic intermediates.

Reactivity of the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring. The nitrogen atoms of the pyrazole ring also possess basic properties and can be alkylated or acylated.

Reactivity of the Ethyl Ester Group

The ethyl ester group is a classic functional handle that can undergo a variety of transformations, including:

  • Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is often a key step in the synthesis of final drug candidates, as the carboxylic acid moiety can serve as a crucial pharmacophore for interacting with biological targets.

  • Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄). This provides access to a different class of pyrazole derivatives with altered polarity and hydrogen bonding capabilities.

  • Aminolysis: Reaction with amines leads to the formation of amides, which is a common strategy for introducing further diversity and modulating the biological activity of the pyrazole scaffold.

Synthesis of Ethyl Pyrazole Esters: A Practical Approach

A common and efficient method for the synthesis of ethyl 5-substituted-1H-pyrazole-3-carboxylates involves a two-step process starting from readily available acetophenone derivatives.[5]

Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol describes the synthesis of a representative ethyl pyrazole ester, highlighting the key steps and the rationale behind them.

Step 1: Synthesis of the Intermediate Ethyl 2,4-dioxo-4-phenylbutanoate

  • Reactants: Diethyl oxalate and acetophenone.

  • Reagents: Sodium ethoxide.

  • Procedure:

    • To a solution of sodium ethoxide in ethanol, add diethyl oxalate.

    • Slowly add acetophenone to the reaction mixture at a controlled temperature.

    • Stir the reaction mixture until the formation of the intermediate is complete (monitored by TLC).

    • The intermediate, ethyl 2,4-dioxo-4-phenylbutanoate, is then isolated.

  • Causality: The sodium ethoxide acts as a base to deprotonate the α-carbon of acetophenone, generating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of diethyl oxalate in a Claisen condensation reaction.

Step 2: Cyclization to Form the Pyrazole Ring

  • Reactant: Ethyl 2,4-dioxo-4-phenylbutanoate.

  • Reagent: Hydrazine hydrate.

  • Solvent: Glacial acetic acid.

  • Procedure:

    • A suspension of the intermediate in glacial acetic acid is prepared.

    • Hydrazine hydrate is added to the suspension.

    • The reaction mixture is refluxed for several hours.[5]

    • Upon completion, the product, ethyl 5-phenyl-1H-pyrazole-3-carboxylate, is isolated, purified by recrystallization, and characterized.[5]

  • Causality: The hydrazine, with its two nucleophilic nitrogen atoms, reacts with the two carbonyl groups of the intermediate in a condensation reaction, leading to the formation of the stable, aromatic pyrazole ring.

Synthesis Workflow Diagram

SynthesisWorkflow Acetophenone Acetophenone NaOEt Sodium Ethoxide Acetophenone->NaOEt DiethylOxalate Diethyl Oxalate DiethylOxalate->NaOEt Intermediate Ethyl 2,4-dioxo-4-phenylbutanoate NaOEt->Intermediate Claisen Condensation Hydrazine Hydrazine Hydrate Intermediate->Hydrazine FinalProduct Ethyl 5-phenyl-1H-pyrazole-3-carboxylate Hydrazine->FinalProduct Cyclization

Caption: Workflow for the synthesis of ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

The Role of Ethyl Pyrazole Esters in Drug Development

Ethyl pyrazole esters are invaluable precursors in the synthesis of a wide range of pharmacologically active molecules.[1][4] The pyrazole scaffold is a key component of numerous drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2]

Case Study: Celecoxib

Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. While the commercial synthesis of Celecoxib may not directly start from a simple ethyl pyrazole ester, the fundamental chemistry of pyrazole synthesis is central to its production. The principles learned from the synthesis and reactivity of simpler ethyl pyrazole esters are directly applicable to the more complex syntheses required for such drugs.

Future Perspectives

The versatility of ethyl pyrazole esters ensures their continued importance in drug discovery. The ability to readily modify both the pyrazole ring and the ester functionality allows for the creation of large and diverse compound libraries for high-throughput screening. As our understanding of disease mechanisms evolves, the demand for novel molecular scaffolds will continue to grow, and ethyl pyrazole esters are well-positioned to remain a key resource for medicinal chemists.

Conclusion

Ethyl pyrazole esters represent a class of compounds with a rich and diverse chemistry that has been effectively leveraged in the field of drug discovery. Their favorable physical properties, predictable reactivity, and straightforward synthesis make them ideal building blocks for the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of their core characteristics, offering a solid foundation for researchers to confidently incorporate these versatile scaffolds into their drug development programs. The continued exploration of the chemical space accessible from ethyl pyrazole esters promises to yield the next generation of innovative therapeutics.

References

  • Zhang, L., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 235. [Link]

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Exploratory

The Enduring Legacy of the Pyrazole Core: A Technical Guide to the Discovery and Synthesis of Dimethylpyrazoles

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. Its discovery, rooted in the late 19th century, paved the way for a vast array of synthetic methodologies, with the Knorr pyrazole synthesis being a foundational and remarkably versatile reaction. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of dimethylpyrazole (DMP) synthesis. It delves into the mechanistic intricacies of the seminal Knorr synthesis under both acidic and basic conditions, offering detailed, field-proven experimental protocols. Furthermore, this guide explores alternative synthetic routes, discusses industrial-scale considerations, and provides a thorough characterization of 3,5-dimethylpyrazole through spectroscopic analysis. Finally, the profound impact of the dimethylpyrazole scaffold in modern drug discovery is illuminated, underscoring its continued relevance for the scientific community.

A Serendipitous Discovery and the Dawn of Pyrazole Chemistry

The history of pyrazole chemistry is a tale of serendipity and systematic investigation. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize quinoline derivatives with antipyretic properties, unexpectedly obtained a pyrazole derivative he named Antipyrine.[1] This accidental discovery not only introduced a new class of heterocyclic compounds but also unveiled their significant therapeutic potential. Just a few years later, in 1889, the parent pyrazole was first synthesized by Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1] These pioneering works laid the groundwork for the extensive exploration of pyrazole chemistry that continues to this day.

The Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, quickly emerged as the most practical and widely adopted method for constructing the pyrazole ring.[2] Its simplicity, high yields, and the ready availability of starting materials have cemented its status as a fundamental reaction in heterocyclic chemistry.

The Knorr Synthesis of 3,5-Dimethylpyrazole: A Mechanistic Deep Dive

The synthesis of 3,5-dimethylpyrazole from acetylacetone (a 1,3-dicarbonyl compound) and a hydrazine derivative is a classic illustration of the Knorr synthesis. The reaction can be effectively carried out under both basic and acidic conditions, with each offering distinct advantages and mechanistic nuances.

Base-Catalyzed Synthesis: The Hydrazine Sulfate Route

The use of hydrazine sulfate in an aqueous alkaline solution is a well-established and reliable method for the preparation of 3,5-dimethylpyrazole.[3] This approach is often preferred due to the violent nature of reactions involving pure hydrazine hydrate.[3]

Mechanism:

The base-catalyzed mechanism proceeds through a series of nucleophilic additions and a final dehydration step to form the aromatic pyrazole ring.

G cluster_0 Step 1: Hydrazine Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Dehydration and Aromatization Hydrazine_Sulfate H6N2O4S Hydrazine H4N2 Hydrazine_Sulfate->Hydrazine Deprotonation NaOH NaOH NaOH->Hydrazine Intermediate_1 Adduct Hydrazine->Intermediate_1 Attack on Carbonyl Acetylacetone C5H8O2 Acetylacetone->Intermediate_1 Intermediate_2 Hydrazone Intermediate_1->Intermediate_2 -H2O Cyclized_Intermediate Tetrahydropyrazolol Intermediate_2->Cyclized_Intermediate Intramolecular Attack DMP 3,5-Dimethylpyrazole Cyclized_Intermediate->DMP -H2O

Caption: Base-catalyzed Knorr synthesis of 3,5-dimethylpyrazole.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole from Hydrazine Sulfate [3]

Materials:

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
Hydrazine sulfate130.120.5065 g
Sodium hydroxide40.00-400 mL (10% aq. soln)
Acetylacetone100.120.5050 g
Diethyl ether74.12-~285 mL
Saturated NaCl soln--As needed
Anhydrous K2CO3138.21-As needed

Procedure:

  • Dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution in a 1 L round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel.

  • Cool the mixture to 15 °C in an ice bath.

  • Add 50 g (0.50 mole) of acetylacetone dropwise with vigorous stirring, maintaining the temperature at approximately 15 °C. The addition should take about 30 minutes.

  • Continue stirring at 15 °C for 1 hour.

  • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1 L separatory funnel and extract with 125 mL of diethyl ether.

  • Separate the layers and extract the aqueous layer with four 40 mL portions of diethyl ether.

  • Combine the ether extracts and wash once with a saturated sodium chloride solution.

  • Dry the ether solution over anhydrous potassium carbonate.

  • Remove the ether by distillation.

  • The resulting crystalline residue is 3,5-dimethylpyrazole. The yield is typically 37–39 g (77–81%), with a melting point of 107–108 °C.

Acid-Catalyzed Synthesis: The Hydrazine Hydrate Route

An alternative and often more direct method involves the reaction of acetylacetone with hydrazine hydrate in the presence of an acid catalyst, such as glacial acetic acid.[4] This method avoids the formation of large quantities of inorganic salts, simplifying the work-up procedure.[4]

Mechanism:

Under acidic conditions, the carbonyl groups of acetylacetone are protonated, which enhances their electrophilicity and facilitates the nucleophilic attack by hydrazine.[5]

G cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Dehydration and Aromatization Acetylacetone C5H8O2 Protonated_Acetylacetone Activated Acetylacetone Acetylacetone->Protonated_Acetylacetone H_plus H+ H_plus->Protonated_Acetylacetone Intermediate_1 Adduct Protonated_Acetylacetone->Intermediate_1 Hydrazine_Hydrate H6N2O Hydrazine_Hydrate->Intermediate_1 Attack on Carbonyl Intermediate_2 Hydrazone Intermediate_1->Intermediate_2 -H2O Cyclized_Intermediate Tetrahydropyrazolol Intermediate_2->Cyclized_Intermediate Intramolecular Attack DMP 3,5-Dimethylpyrazole Cyclized_Intermediate->DMP -H2O

Caption: Acid-catalyzed Knorr synthesis of 3,5-dimethylpyrazole.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole from Hydrazine Hydrate [6]

Materials:

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
Hydrazine hydrate50.06~0.126 mL
Ethanol46.07-50 mL
Acetylacetone100.12~0.1010 mL
n-Hexane86.18-As needed

Procedure:

  • In a 250 mL flask, add 6 mL of hydrazine hydrate to 50 mL of ethanol with constant stirring.

  • Cool the flask in an ice bath for 10 minutes.

  • Slowly add 10 mL of acetylacetone dropwise to the solution at a low temperature with constant stirring. The addition should take approximately 20 minutes.

  • Allow the reaction mixture to warm to room temperature and then reflux for one hour in an oil bath at around 110 °C.

  • Remove the solvent to dryness using a rotary evaporator.

  • Dissolve the solid residue in a minimal amount of lukewarm n-hexane.

  • Place the flask in a refrigerator to induce crystallization.

  • Collect the crystalline product by filtration and wash with cold n-hexane.

Alternative Synthetic Strategies for the Dimethylpyrazole Core

While the Knorr synthesis is the most prevalent method, other strategies exist for the synthesis of dimethylpyrazoles and their derivatives. These often involve different starting materials and reaction conditions, offering alternative pathways for accessing this important heterocyclic scaffold.

One notable alternative involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. This method first yields a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole.[7] Although this is a two-step process, it allows for the introduction of a wider variety of substituents on the pyrazole ring.

Industrial Scale Synthesis: Practical Considerations

For the large-scale production of 3,5-dimethylpyrazole, factors such as cost, safety, and environmental impact become paramount. The acid-catalyzed method using hydrazine hydrate in water as a solvent is particularly attractive for industrial applications.[4] This approach offers several advantages:

  • Cost-effectiveness: Water is an inexpensive and environmentally benign solvent.

  • Simplified Work-up: The absence of inorganic salt byproducts simplifies the purification process.

  • High Yield and Purity: This method has been reported to produce 3,5-dimethylpyrazole with a purity greater than 99% and a yield of over 90%.[4]

Safety Considerations:

Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated area. The reaction with acetylacetone can be exothermic, and proper temperature control is crucial to prevent runaway reactions, especially on a large scale.[3]

Characterization of 3,5-Dimethylpyrazole

The unambiguous identification of the synthesized 3,5-dimethylpyrazole is crucial and is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Data for 3,5-Dimethylpyrazole: [8]

TechniqueKey Features
¹H NMR (CDCl₃)δ ~5.8 (s, 1H, C4-H), δ ~2.2 (s, 6H, 2 x CH₃)
¹³C NMR (CDCl₃)δ ~145 (C3, C5), δ ~105 (C4), δ ~13 (CH₃)
IR (KBr)~3150 cm⁻¹ (N-H stretch), ~2920 cm⁻¹ (C-H stretch), ~1580 cm⁻¹ (C=N stretch)
Mass Spec (EI)m/z 96 (M⁺), 95 (M-H)⁺, 81 (M-CH₃)⁺

The Dimethylpyrazole Scaffold in Drug Discovery and Development

The dimethylpyrazole core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[9] The presence of the two methyl groups can enhance metabolic stability and modulate the pharmacokinetic properties of drug candidates.

Therapeutic Applications of Dimethylpyrazole Derivatives:

  • Anti-inflammatory Agents: Many pyrazole derivatives are known to possess potent anti-inflammatory properties.[10]

  • Anticancer Agents: The pyrazole nucleus is found in numerous compounds with demonstrated anticancer activity.[11]

  • Phosphodiesterase 4 (PDE4) Inhibitors: 3,5-Dimethylpyrazole derivatives have been designed and synthesized as inhibitors of PDE4, a key enzyme in the inflammatory cascade, making them promising candidates for the treatment of asthma and COPD.[12]

  • Antimicrobial and Antifungal Agents: The dimethylpyrazole moiety is a common feature in compounds with antibacterial and antifungal properties.

The versatility of the dimethylpyrazole core allows for extensive chemical modification, enabling the fine-tuning of biological activity and the development of novel therapeutic agents for a wide range of diseases.

Conclusion

From its serendipitous discovery to its current status as a cornerstone of medicinal chemistry, the journey of the pyrazole ring is a testament to the power of chemical synthesis. The Knorr synthesis, in particular, has provided a robust and adaptable platform for the construction of dimethylpyrazoles, enabling their widespread use in research and industry. As our understanding of disease biology deepens, the dimethylpyrazole scaffold, with its rich history and proven therapeutic potential, is poised to remain a critical building block in the development of the next generation of innovative medicines.

References

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Foundational

Harnessing the Pyrazole Scaffold: A Technical Guide to Emerging Research Areas in Medicine

Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile bioisosteric prop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile bioisosteric properties.[1] Its presence in numerous FDA-approved drugs, from the anti-inflammatory celecoxib to a new generation of targeted cancer therapies, underscores its status as a "privileged scaffold".[2][3][4][5] This guide moves beyond the well-trodden path of established applications to provide researchers, scientists, and drug development professionals with an in-depth exploration of nascent and high-potential research areas for pyrazole derivatives. We will dissect the causality behind experimental designs, present actionable protocols, and illuminate emerging therapeutic targets in oncology, neurodegeneration, infectious diseases, and metabolic disorders, offering a strategic roadmap for future drug discovery initiatives.

The Enduring Significance of the Pyrazole Core

The pyrazole ring is more than a mere structural component; its unique electronic and steric properties make it an exceptional pharmacophore.[6][7] The two nitrogen atoms allow it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like enzyme active sites.[8] Electrophilic substitution typically occurs at the C4 position, while nucleophilic attacks favor C3 and C5, providing a predictable framework for synthetic modification.[6][7] Its aromatic nature confers high stability, and its ability to mimic other chemical groups (bioisosterism) makes it a valuable tool for optimizing lead compounds.[1]

Numerous synthetic routes to the pyrazole core have been developed, with the most common being the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated aldehydes and ketones.[9] Modern advancements, including transition-metal catalysis and multi-component reactions, have further expanded the accessibility and diversity of pyrazole libraries.[10][11]

Established Frontiers: A Foundation of Success

The therapeutic value of pyrazoles is firmly established in several key areas, providing a crucial foundation for future exploration.

  • Anti-inflammatory Agents: The most iconic example is Celecoxib (Celebrex®) , a selective cyclooxygenase-2 (COX-2) inhibitor used to treat arthritis and pain. Its success validated the pyrazole scaffold's ability to be tailored for high target specificity.

  • Anticancer Therapies: A significant number of modern protein kinase inhibitors (PKIs) feature a pyrazole core.[1] Drugs like Ruxolitinib (a JAK inhibitor) and Encorafenib (a BRAF inhibitor) demonstrate the scaffold's utility in targeting the dysregulated signaling pathways that drive cancer.[1] Of the 74 small molecule PKIs approved by the US FDA, eight incorporate a pyrazole ring.[1]

  • Erectile Dysfunction: Sildenafil (Viagra®) , a potent inhibitor of phosphodiesterase type 5 (PDE5), contains a fused pyrazole ring system (a pyrazolo[4,3-d]pyrimidine), showcasing the scaffold's versatility in diverse therapeutic classes.[2][12]

These successes are not historical footnotes but active areas of research, with ongoing efforts to develop next-generation analogs with improved efficacy and safety profiles.

Emerging Research Horizons: The Next Wave of Pyrazole Therapeutics

While established applications provide a strong foundation, the most exciting opportunities lie in novel therapeutic areas. Here, we delve into the most promising frontiers for pyrazole derivatives.

Neurodegenerative Diseases: A New Bastion Against Decline

Neurodegenerative disorders like Alzheimer's (AD) and Parkinson's disease (PD) represent a significant unmet medical need. Pyrazole derivatives are emerging as promising candidates due to their ability to interact with key pathological targets.[8][11]

Causality and Key Targets:

  • Enzyme Inhibition: Pathological processes in AD and PD are often driven by aberrant enzyme activity. Pyrazoles are being investigated as inhibitors of:

    • Glycogen Synthase Kinase-3β (GSK-3β): Implicated in the hyperphosphorylation of tau protein, leading to neurofibrillary tangles in AD.[13]

    • Monoamine Oxidase (MAO-B): A target in Parkinson's disease, as its inhibition increases dopamine levels in the brain.[14]

    • Cholinesterases (AChE and BChE): Inhibiting these enzymes increases acetylcholine levels, a key strategy for symptomatic treatment of AD.[13][14][15]

  • Structural Advantages: The pyrazole ring's ability to form hydrogen bonds and engage in π–π stacking interactions makes it particularly well-suited for binding to the peptide backbones of protein aggregates like amyloid-beta.[8] This dual interaction capability is a key driver for its exploration in this field.[8]

Recent studies have highlighted pyrazole derivatives that exhibit neuroprotective properties by mitigating oxidative stress and inflammation, both of which are critical factors in the progression of neurodegenerative diseases.[11]

Antiviral Agents: Combating Global Threats

The need for novel antiviral agents is perpetual and pressing. Pyrazoles have shown significant promise against a range of viruses, including Hepatitis A, Herpes Simplex Virus (HSV-1), and various coronaviruses.[16][17]

Causality and Key Targets:

  • Inhibition of Viral Replication: The primary strategy involves targeting essential viral enzymes. Pyrazole derivatives are being designed to inhibit viral proteases, polymerases, and other proteins critical for the viral life cycle.

  • Capsid Inhibition: A novel and highly promising mechanism involves blocking the assembly or function of the viral capsid. Lenacapavir , an FDA-approved anti-HIV drug, features a polyfluorinated pyrazole moiety and is the first-in-class capsid inhibitor.[2] Its remarkable long-acting profile, requiring dosing only every six months, highlights the unique pharmacokinetic properties that can be engineered around this scaffold.[2]

Recent research has demonstrated the potential of hydroxyquinoline-pyrazole hybrids as potent antiviral agents against SARS-CoV-2, MERS-CoV, and HCoV-229E, underscoring the value of hybrid molecule design.[17]

Metabolic Disorders: Targeting Diabetes and Obesity

The global rise in metabolic disorders like diabetes and obesity has spurred a search for new therapeutic targets. Pyrazole derivatives are being actively investigated as antihyperglycemic agents.[18]

Causality and Key Targets:

  • Enzyme and Receptor Modulation: The focus is on modulating key proteins in metabolic pathways. A prime example is the development of pyrazole-based inhibitors of Na+-glucose cotransporters (SGLTs) , which are involved in glucose reabsorption in the kidneys.

  • Cannabinoid Receptor 1 (CB1) Antagonism: The anti-obesity drug Rimonabant (withdrawn for psychiatric side effects) was a pyrazole-based CB1 receptor antagonist. While this specific drug failed, it established the principle that the pyrazole scaffold can be effectively used to target G-protein coupled receptors (GPCRs) involved in metabolism, opening avenues for developing safer, next-generation alternatives.[3]

Antimicrobial Agents: Addressing the Resistance Crisis

With the rise of antibiotic-resistant bacteria, new chemical scaffolds are urgently needed. Pyrazoles have demonstrated broad-spectrum antibacterial and antifungal activities.[6][7][10]

Causality and Key Targets:

  • Disruption of Essential Processes: The mechanism often involves inhibiting crucial bacterial enzymes or disrupting cell membrane integrity.[11]

  • Structure-Activity Relationship (SAR): Research has shown that replacing other five-membered heterocycles with a pyrazole nucleus can increase the antibacterial spectrum of compounds, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[2] This insight provides a clear rationale for prioritizing the pyrazole scaffold in antimicrobial drug design.

A Framework for Pyrazole Drug Discovery and Development

A systematic and robust workflow is essential for translating the potential of pyrazole derivatives into clinical candidates. This process must be self-validating at each stage to ensure scientific rigor.

General Experimental Workflow

The diagram below outlines a typical workflow for the discovery and initial validation of novel pyrazole-based therapeutic agents.

G cluster_0 Discovery Phase cluster_1 Validation & Lead Generation cluster_2 Lead Optimization lib_synth 1. Library Synthesis (e.g., Multi-component reactions) hts 2. High-Throughput Screening (HTS) (Primary biochemical or cell-based assay) lib_synth->hts Diverse Pyrazole Library hit_id 3. Hit Identification (Potency & initial SAR) hts->hit_id Raw Hits secondary_assay 4. Secondary Assays (Orthogonal mechanism, dose-response) hit_id->secondary_assay Prioritized Hits counter_screen 5. Counter-Screening (Selectivity & off-target effects) secondary_assay->counter_screen cell_activity 6. In Vitro Cellular Activity (Target engagement & functional outcome) counter_screen->cell_activity lead_gen 7. Lead Generation (Validated Hits) cell_activity->lead_gen sar_opt 8. SAR Optimization (Improve potency & selectivity) lead_gen->sar_opt Leads sar_opt->lib_synth Iterative Design adme_tox 9. ADME/Tox Profiling (Solubility, metabolism, initial safety) sar_opt->adme_tox in_vivo 10. In Vivo Model Testing (Efficacy & PK/PD) adme_tox->in_vivo candidate 11. Preclinical Candidate in_vivo->candidate

Caption: A generalized workflow for pyrazole-based drug discovery.

Key Experimental Protocols

Protocol 1: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

This protocol provides a reliable method for the primary screening of a pyrazole library against cancer cell lines to identify compounds that inhibit cell proliferation.[19]

Objective: To determine the concentration of a pyrazole derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

  • Controls (Self-Validation):

    • Negative Control: Add medium with the vehicle (e.g., 0.1% DMSO) but no compound. This represents 100% cell viability.

    • Positive Control: Add a known cytotoxic agent (e.g., Doxorubicin) to a set of wells.

    • Blank Control: Add medium without cells to wells to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the negative control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Comparative Analysis

Structured data presentation is crucial for identifying structure-activity relationships (SAR).[11]

Table 1: Hypothetical SAR Data for Pyrazole Derivatives as BRAF Kinase Inhibitors

Compound IDR1-Substituent (at N1)R2-Substituent (at C3)R3-Substituent (at C5)BRAF V600E IC50 (nM)
PYR-001PhenylMethyl4-Chlorophenyl150
PYR-002CyclopropylMethyl4-Chlorophenyl75
PYR-003CyclopropylTrifluoromethyl4-Chlorophenyl25
PYR-004CyclopropylTrifluoromethyl4-Fluorophenyl30
Encorafenib(Reference)(Reference)(Reference)1.5

This data is illustrative. Encorafenib is a known BRAF inhibitor containing a pyrazole moiety.

Interpretation: This table allows for the rapid assessment of how chemical modifications affect potency. For instance, comparing PYR-001 and PYR-002 suggests a smaller alkyl group at N1 is preferred over a bulky phenyl group. Comparing PYR-002 and PYR-003 indicates that an electron-withdrawing CF3 group at C3 significantly enhances inhibitory activity.

Visualizing Mechanisms: Signaling Pathways

Understanding the mechanism of action requires visualizing the relevant biological pathways. Many pyrazole-based anticancer drugs target protein kinases.

BRAF Kinase in the MAPK/ERK Pathway:

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Promotes Inhibitor Pyrazole Inhibitor (e.g., Encorafenib) Inhibitor->BRAF Inhibits

Caption: Inhibition of the MAPK/ERK pathway by a pyrazole-based BRAF inhibitor.

Conclusion and Future Outlook

The pyrazole scaffold is a remarkably versatile and enduringly relevant platform for drug discovery.[6][7][10] While its success in anti-inflammatory and anticancer applications is well-documented, the future lies in systematically exploring its potential in neurodegenerative diseases, viral infections, and metabolic disorders. The key to unlocking this potential resides in a deep, mechanistic understanding of the target biology, coupled with rational, iterative chemical synthesis. By employing robust, self-validating experimental workflows and leveraging advanced synthetic methodologies, the scientific community is well-positioned to develop the next generation of pyrazole-based medicines to address the most pressing health challenges of our time.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance. Baskent University. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

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  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link]

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. RSC Publishing. [Link]

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Exploratory

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Executive Summary The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in med...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile chemical nature, coupled with its ability to engage in a wide range of biological interactions, has led to its incorporation into a multitude of approved therapeutic agents. This guide provides a comprehensive technical overview of the pyrazole scaffold, detailing its fundamental properties, synthetic strategies, and its profound impact on drug design. Through an exploration of its role as a versatile pharmacophore and bioisostere, we will examine its application in targeting a diverse array of diseases, from inflammation and cancer to cardiovascular and central nervous system disorders. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and providing a foundation for the rational design of next-generation pyrazole-based therapeutics.

Introduction: The Ascendancy of a Privileged Scaffold

The pyrazole nucleus has become a cornerstone in the architecture of modern pharmaceuticals.[1] While relatively rare in nature, with the first natural pyrazole isolated from watermelon seeds in 1959, synthetic pyrazole derivatives have demonstrated an expansive spectrum of biological activities.[2] This has led to their prominent role in drug discovery pipelines, with a significant increase in the number of pyrazole-containing drugs approved by the U.S. Food and Drug Administration (FDA) in the last decade.[1][3] These drugs address a wide range of clinical conditions, including cancer, inflammatory diseases, cardiovascular disorders, and infectious diseases.[3][4]

The success of the pyrazole scaffold can be attributed to its unique physicochemical properties.[3] It is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which confer distinct characteristics.[3] The N-1 atom can act as a hydrogen bond donor, similar to the NH of pyrrole, while the N-2 atom can function as a hydrogen bond acceptor, akin to the nitrogen in pyridine.[3] This dual hydrogen bonding capability allows for versatile interactions with biological targets. Furthermore, the pyrazole ring exhibits metabolic stability, a crucial factor in the development of successful drug candidates.[1]

This guide will delve into the multifaceted role of the pyrazole scaffold in medicinal chemistry, providing a detailed examination of its chemical properties, synthesis, and its strategic application in drug design.

Physicochemical Properties and Synthetic Strategies

Core Chemical Characteristics

The pyrazole ring is an aromatic system with a pKa of 2.5, making it significantly less basic than its isomer, imidazole (pKa 7.1).[3] This reduced basicity is due to the inductive effect of the adjacent nitrogen atom.[3] Despite this, pyrazoles are sufficiently basic to be protonated by strong inorganic acids.[3]

A key feature of unsymmetrically substituted pyrazoles is the phenomenon of tautomerism, where a proton can shuttle between the two nitrogen atoms, leading to a mixture of two tautomeric forms in solution.[3] This has important implications for their synthesis and biological activity, as alkylation can result in a mixture of N-1 and N-2 substituted isomers.[3]

The Pyrazole Ring as a Versatile Bioisostere

One of the most powerful applications of the pyrazole scaffold in drug design is its use as a bioisostere. Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.

The pyrazole ring is often employed as a bioisostere for aryl groups, such as benzene or phenol.[3] While differing in aromaticity, pyrazole has a significantly lower lipophilicity (Clog P = 0.24) compared to benzene (Clog P = 2.14).[3] This can lead to improved aqueous solubility and better pharmacokinetic profiles.[3] For instance, in the development of angiotensin II receptor antagonists, replacing the imidazole moiety of losartan with a pyrazole ring resulted in compounds with similar potency.[3]

Furthermore, the pyrazole ring's ability to act as both a hydrogen bond donor and acceptor makes it an effective replacement for more metabolically labile groups like phenols.[3] This strategy can enhance metabolic stability and prolong the duration of action of a drug.[3]

Key Synthetic Methodologies

The construction of the pyrazole ring is a well-established area of organic synthesis. A prevalent and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. This method allows for the introduction of a wide variety of substituents onto the pyrazole core.

Experimental Protocol: Knorr Pyrazole Synthesis

  • Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added a hydrazine derivative (1.0-1.2 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours, depending on the reactivity of the substrates.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

This fundamental synthetic route has been adapted and expanded upon, with numerous variations and modern techniques, such as microwave-assisted synthesis, providing rapid and efficient access to diverse pyrazole libraries.[5]

The Pyrazole Scaffold as a Privileged Pharmacophore

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The pyrazole scaffold is a key component of the pharmacophore for a wide range of therapeutic targets.

Pharmacophore_Interactions cluster_Pyrazole Pyrazole Scaffold cluster_Target Biological Target P Pyrazole Core HBD H-Bond Donor P->HBD N-2 as H-Bond Acceptor HBA H-Bond Acceptor P->HBA N-1-H as H-Bond Donor HP Hydrophobic Pocket P->HP Hydrophobic Interaction Pi π-π Stacking Residue P->Pi π-π Stacking

Kinase Inhibition: A Prominent Application

The pyrazole scaffold is extensively utilized in the design of protein kinase inhibitors (PKIs), a critical class of drugs for cancer therapy.[6][7] Kinases play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrazole-based inhibitors can effectively target the ATP-binding site of kinases through a combination of hydrogen bonding and hydrophobic interactions.

Case Study: Crizotinib

Crizotinib is an ALK and ROS1 kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[3] The pyrazole ring in Crizotinib plays a crucial role in its binding to the kinase domain. Specifically, the N-methylamide substituent on the pyrazole ring facilitates key interactions within the ATP-binding pocket, contributing to the drug's potency and selectivity.[3]

Cyclooxygenase (COX) Inhibition and Anti-Inflammatory Activity

The pyrazole scaffold is a hallmark of several non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3]

Case Study: Celecoxib

Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation.[3] The pyrazole ring in celecoxib is crucial for its selective binding to the COX-2 enzyme.[3] The orientation of the pyrazole provides favorable interactions within the active site of COX-2, contributing to its inhibitory activity.[3]

Therapeutic Applications Across Diverse Disease Areas

The versatility of the pyrazole scaffold is evident in the wide range of therapeutic areas where pyrazole-containing drugs have made a significant impact.

Therapeutic AreaDrug ExampleMechanism of Action
Cardiovascular ApixabanDirect Factor Xa inhibitor, used for preventing and treating thromboembolic diseases.[3]
RiociguatSoluble guanylate cyclase (sGC) agonist for the treatment of pulmonary arterial hypertension.[1][3]
Oncology NiraparibPARP-1 and PARP-2 inhibitor for the treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer.[3]
RuxolitinibJAK1 and JAK2 inhibitor for the treatment of myelofibrosis.[1]
Central Nervous System SildenafilPhosphodiesterase 5 (PDE5) inhibitor used for erectile dysfunction and pulmonary arterial hypertension.[3]
Infectious Diseases SulfaphenazoleDihydropteroate synthase inhibitor, an antibacterial sulfonamide.[3]
Inflammatory/Autoimmune BaricitinibJAK1 and JAK2 inhibitor for the treatment of rheumatoid arthritis.[1]

Table 1: Selected Pyrazole-Containing Drugs and Their Therapeutic Applications.

Therapeutic_Applications cluster_Diseases Therapeutic Areas Pyrazole Pyrazole Scaffold Cardio Cardiovascular Diseases Pyrazole->Cardio Onco Oncology Pyrazole->Onco CNS CNS Disorders Pyrazole->CNS Infect Infectious Diseases Pyrazole->Infect Inflam Inflammation Pyrazole->Inflam

Structure-Activity Relationship (SAR) and Rational Drug Design

The development of potent and selective pyrazole-based drugs relies heavily on understanding the structure-activity relationship (SAR). SAR studies investigate how modifications to the chemical structure of a compound affect its biological activity.

For example, in the development of antinociceptive (pain-relieving) pyrazole analogs, the position of fluorine substitution on a phenyl ring attached to the pyrazole core was found to significantly impact their interaction with opioid receptors and acid-sensing ion channels.[8] Para-substitution enhanced interaction with peripheral opioid receptors, while ortho-substitution decreased affinity for the acid-sensing ion channel.[8] Such insights are invaluable for the rational design of new drug candidates with improved efficacy and reduced side effects.

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly being used to accelerate the design and optimization of pyrazole-based compounds.[4] These methods allow researchers to predict the binding modes and affinities of pyrazole derivatives with their biological targets, guiding synthetic efforts towards more promising candidates.

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a highly attractive and fruitful area of research in medicinal chemistry.[1][9] Its proven track record in a multitude of approved drugs, combined with its favorable chemical and biological properties, ensures its continued prominence in drug discovery.

Future research will likely focus on several key areas:

  • Novel Synthetic Methodologies: The development of more efficient and sustainable synthetic routes to access novel and diverse pyrazole libraries will be crucial.

  • Targeting New Disease Pathways: The exploration of pyrazole derivatives against novel and challenging biological targets will open up new therapeutic avenues.

  • Hybrid Molecules and Conjugates: The incorporation of the pyrazole scaffold into hybrid molecules and drug conjugates may lead to enhanced efficacy and targeted drug delivery.

  • Personalized Medicine: The design of pyrazole-based drugs that are tailored to specific patient populations based on their genetic makeup will be a key aspect of future drug development.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Research & Reviews: A Journal of Pharmaceutical Science. Retrieved January 24, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved January 24, 2026, from [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 24, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. Retrieved January 24, 2026, from [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (n.d.). Research and Reviews. Retrieved January 24, 2026, from [Link]

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Foundational

An In-Depth Technical Guide to the GHS Classification of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

Introduction: A Chemist's Perspective on a Versatile Building Block Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS No: 35691-93-1, Molecular Formula: C₈H₁₂N₂O₂) is a heterocyclic compound featuring a pyrazole core.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Chemist's Perspective on a Versatile Building Block

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS No: 35691-93-1, Molecular Formula: C₈H₁₂N₂O₂) is a heterocyclic compound featuring a pyrazole core.[1] Pyrazole derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities.[2] These structures serve as crucial scaffolds in the synthesis of novel therapeutic agents.[2][3] As with any chemical intermediate, a thorough understanding of its potential hazards is a prerequisite for safe handling and successful application in a research or development setting.

This guide provides a comprehensive analysis of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. We will move beyond a simple recitation of hazard codes to explore the underlying data and regulatory criteria that inform this classification, providing scientists and professionals with the necessary insights for effective risk assessment and mitigation.

The GHS Framework: A Universal Language for Chemical Safety

The GHS provides a standardized, logical framework for classifying chemicals according to their intrinsic hazards and communicating that information via labels and Safety Data Sheets (SDS). This system ensures that researchers in different laboratories and countries receive consistent, comprehensible safety information, minimizing the risk of accidental exposure and injury. The core components of GHS communication are pictograms, a signal word, and standardized hazard (H) and precautionary (P) statements.

GHS Classification Summary for Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

The classification for this compound is based on aggregated data submitted to the European Chemicals Agency (ECHA) through REACH registrations and C&L Inventory notifications.[1] The consensus data points to several key hazards that necessitate careful handling.

The primary GHS pictogram for this substance is the Exclamation Mark (GHS07) , which indicates less severe hazard categories, including irritants, skin sensitizers, and substances with acute toxicity.[4]

GHS Label Element Classification & Details
Pictogram

Signal Word Warning [1][4]
Hazard Classes Acute Toxicity, Oral (Category 4)[1]Skin Irritation (Category 2)[1]Serious Eye Irritation (Category 2A)[1]Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation[1]
Hazard Statements H302: Harmful if swallowed.[1][4]H315: Causes skin irritation.[1][4]H319: Causes serious eye irritation.[1][4]H335: May cause respiratory irritation.[1][4]
Key Precautionary Statements (P-Statements)

The following precautionary statements are derived from the hazard classifications and are critical for laboratory safety:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][4]

    • P264: Wash skin thoroughly after handling.[1]

    • P270: Do not eat, drink or smoke when using this product.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]

  • Response:

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Storage:

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1][4]

  • Disposal:

    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][4]

The Scientific Basis for Classification: An Evidence-Based Analysis

Understanding the "why" behind a GHS classification is crucial for appreciating the associated risks. The classification of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is derived from criteria outlined in the GHS framework, applied to available toxicological information. It is important to note that for many research chemicals, comprehensive toxicological data may not be available, and classifications are often based on data from similar compounds, computational modeling (QSAR), and notifications from suppliers, as is the case here.[1][4]

  • Acute Toxicity, Oral (Category 4, H302): This classification is applied when a substance has an oral LD₅₀ (the dose lethal to 50% of a test population) between 300 and 2000 mg/kg. The "Harmful if swallowed" warning indicates a significant hazard upon ingestion.

  • Skin Irritation (Category 2, H315): This category is assigned based on evidence of reversible skin damage. Standardized tests, such as those outlined in OECD Guideline 404, assess effects like erythema (redness) and edema (swelling). A Category 2 classification indicates that the substance is a skin irritant.

  • Serious Eye Irritation (Category 2A, H319): This classification applies to substances that cause reversible eye irritation within 21 days of exposure. The determination is often made using protocols similar to OECD Guideline 405, which evaluates effects like corneal opacity, iritis, and conjunctival redness/swelling. Category 2A denotes an eye irritant.

  • Specific Target Organ Toxicity, Single Exposure (STOT SE, Category 3, H335): This classification is for substances that cause transient, narcotic effects or respiratory tract irritation. The statement "May cause respiratory irritation" is applied when there is reliable evidence of such an effect in humans or animals.

It is noteworthy that some notifications to the ECHA C&L Inventory also include H332: "Harmful if inhaled" (50% of notifications).[1] This discrepancy suggests that the data regarding inhalation toxicity may be less conclusive or that different suppliers have access to varying datasets. As a best practice, researchers should assume the higher hazard and take precautions to avoid inhaling the dust or powder form of the compound.

Standardized Workflow for GHS Hazard Determination

The process of classifying a chemical under GHS is a systematic evaluation of scientific data against established criteria. While specific experimental data for this compound is not publicly detailed, the logical workflow for its determination can be visualized. This process demonstrates a self-validating system where data from standardized tests are directly mapped to GHS building blocks.

GHS_Classification_Workflow cluster_0 Data Acquisition & Evaluation cluster_1 Hazard Classification cluster_2 Hazard Communication Output Data Physicochemical & Toxicological Data (In-vivo, In-vitro, QSAR, Read-across) Eval Evaluation of Data against GHS Criteria (e.g., OECD Guidelines) Data->Eval Scientific Review AcuteTox Acute Toxicity (Oral) LD50: 300-2000 mg/kg Eval->AcuteTox Category 4 SkinEye Skin/Eye Irritation Reversible Effects Observed Eval->SkinEye Category 2 / 2A STOT STOT SE Respiratory Irritation Eval->STOT Category 3 Label Final GHS Label Elements AcuteTox->Label SkinEye->Label STOT->Label Pictogram Pictogram: GHS07 (Exclamation Mark) Label->Pictogram Signal Signal Word: Warning Label->Signal H_Statements H-Statements: H302, H315, H319, H335 Label->H_Statements P_Statements P-Statements: P261, P280, P301+P312, etc. Label->P_Statements

Caption: Logical workflow for determining GHS classification from toxicological data.

Practical Guidance for Safe Laboratory Handling

The GHS classification directly informs the risk mitigation strategies required in a laboratory setting. For Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, the following protocols are mandatory:

  • Engineering Controls: All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure (addresses P261, H335).[5][6] An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact (addresses P280, H319).[4]

    • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact (addresses P280, H315).[4] Contaminated clothing should be removed and washed before reuse.

    • Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator may be necessary.

  • Handling Procedures: Avoid creating dust when weighing or transferring the material.[6] Wash hands thoroughly after handling, even if gloves were worn (addresses P264).[5] Do not consume food or drink in areas where this chemical is handled (addresses P270).[7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][8]

  • Spill & Disposal: In case of a spill, avoid creating dust. Carefully scoop the solid material into a sealed container for disposal. All waste must be disposed of as hazardous chemical waste according to institutional and local regulations (addresses P501).

Conclusion

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is a valuable research tool, but it possesses a defined set of hazards that must be respected. Its GHS classification as harmful if swallowed, a skin and serious eye irritant, and a potential respiratory irritant (Warning, GHS07) provides a clear directive for its safe use. By understanding the basis of this classification and implementing the corresponding safety protocols, researchers can confidently and safely leverage this compound in their pursuit of scientific discovery and innovation.

References

  • PubChem. Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | C8H12N2O2 | CID 215436. [Link]

  • European Chemicals Agency (ECHA). 1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1) - Substance Information. [Link]

  • European Chemicals Agency (ECHA). Substance Information page. [Link]

  • PubChem. ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598. [Link]

  • PubChem. Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | C8H12N2O2 | CID 15717592. [Link]

  • ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3, 5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 3,5-Dimethylpyrazole: An Application Note and Protocol for Researchers

Abstract This comprehensive guide provides a detailed protocol and in-depth scientific background for the synthesis of 3,5-dimethylpyrazole from the condensation reaction of acetylacetone and hydrazine. This application...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific background for the synthesis of 3,5-dimethylpyrazole from the condensation reaction of acetylacetone and hydrazine. This application note is designed for researchers, scientists, and professionals in drug development, offering a robust framework for the efficient and safe production of this valuable heterocyclic compound. The document elucidates the reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety considerations, and details purification techniques.

Introduction: The Significance of 3,5-Dimethylpyrazole

3,5-Dimethylpyrazole is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules. Its rigid, planar structure and the presence of two nitrogen atoms make it an attractive scaffold for the development of novel therapeutic agents. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and antitumor properties.[1] The straightforward and high-yielding synthesis of 3,5-dimethylpyrazole makes it a readily accessible intermediate for medicinal chemistry and materials science applications.

The reaction between a 1,3-dicarbonyl compound, such as acetylacetone (2,4-pentanedione), and hydrazine is a classic and efficient method for the preparation of pyrazoles, a process known as the Knorr Pyrazole Synthesis.[2][3] This guide will focus on a reliable and scalable procedure for this synthesis.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The formation of 3,5-dimethylpyrazole from acetylacetone and hydrazine proceeds via a well-established cyclocondensation reaction.[4] The mechanism can be understood through the following key steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of acetylacetone. This step can be catalyzed by either acid or base. In the presence of an acid, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.[5][6]

  • Imine Formation: The initial adduct undergoes dehydration to form a hydrazone intermediate (an imine).[2][7]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to the formation of a five-membered heterocyclic ring.[2][7]

  • Dehydration and Aromatization: A final dehydration step occurs, resulting in the formation of the stable, aromatic pyrazole ring. The thermodynamic driving force for this step is the formation of the highly stable aromatic system.[7]

The overall reaction is a condensation reaction where two molecules of water are eliminated.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Acetylacetone C Hydrazone Intermediate A->C Nucleophilic Attack & Dehydration (-H2O) B Hydrazine B->C D Cyclic Intermediate C->D Intramolecular Cyclization E 3,5-Dimethylpyrazole D->E Dehydration (-H2O) & Aromatization

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol

This protocol is adapted from a well-established procedure and is designed for a 0.5 mole scale synthesis.[8]

Materials and Equipment
Reagent/EquipmentSpecification
Acetylacetone (2,4-pentanedione)50 g (0.50 mole)
Hydrazine sulfate65 g (0.50 mole)
Sodium hydroxide (NaOH)40 g
Water (distilled or deionized)600 mL
Diethyl ether~300 mL
Saturated sodium chloride solutionAs needed
Anhydrous potassium carbonateAs needed
Petroleum ether (90-100 °C)~250 mL
1 L Round-bottom flask
Stirring apparatus (magnetic or mechanical)
Thermometer
Dropping funnel
Ice bath
1 L Separatory funnel
Rotary evaporator
Filtration apparatus (Büchner funnel)
Vacuum desiccator
Step-by-Step Procedure
  • Preparation of the Hydrazine Solution: In a 1 L round-bottom flask equipped with a stirrer and thermometer, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution (prepared by dissolving 40 g of NaOH in 360 mL of water). Immerse the flask in an ice bath to cool the solution.

  • Addition of Acetylacetone: Once the temperature of the hydrazine solution reaches 15 °C, begin the dropwise addition of 50 g (0.50 mole) of acetylacetone from a dropping funnel with continuous stirring. Maintain the reaction temperature at approximately 15 °C throughout the addition.[8] The addition should take about 30 minutes.

  • Reaction: After the addition is complete, continue stirring the mixture at 15 °C for an additional hour.[8]

  • Workup - Dissolution and Extraction: Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.[8] Transfer the entire contents to a 1 L separatory funnel. Extract the aqueous layer with an initial 125 mL portion of diethyl ether. Separate the layers and then extract the aqueous layer four more times with 40 mL portions of ether.[8]

  • Washing and Drying: Combine all the ether extracts in the separatory funnel and wash once with a saturated sodium chloride solution. Transfer the ether layer to a clean, dry flask and dry it over anhydrous potassium carbonate.

  • Isolation of Crude Product: Remove the ether by distillation using a rotary evaporator. The resulting slightly yellow crystalline residue is 3,5-dimethylpyrazole.[8] The crude product weighs approximately 37–39 g (77–81% yield) and has a melting point of 107–108 °C.[8]

  • Purification (Optional): For a higher purity product, the crude 3,5-dimethylpyrazole can be recrystallized from approximately 250 mL of petroleum ether (90–100 °C).[8] Dissolve the crude product in the hot solvent, filter if necessary, and allow it to cool slowly to form crystals. Collect the crystals by filtration and dry them in a vacuum desiccator. The yield after recrystallization is typically around 35–37 g (73–77%).[8]

Synthesis_Protocol A Prepare Hydrazine Solution (Hydrazine Sulfate + NaOH soln.) B Cool to 15°C A->B C Dropwise Addition of Acetylacetone (Maintain at 15°C) B->C D Stir for 1 hour at 15°C C->D E Dilute with Water D->E F Extract with Diethyl Ether (5x) E->F G Wash Combined Ether Extracts (Sat. NaCl soln.) F->G H Dry Ether Layer (Anhydrous K2CO3) G->H I Remove Ether via Rotary Evaporation H->I J Crude 3,5-Dimethylpyrazole I->J K Optional: Recrystallize (Petroleum Ether) J->K L Pure 3,5-Dimethylpyrazole K->L

Caption: Step-by-step experimental workflow.

Safety and Handling

Extreme caution must be exercised when handling the reagents for this synthesis.

  • Hydrazine and its salts are highly toxic and are suspected carcinogens. [9] Always handle hydrazine sulfate in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[11] Avoid inhalation of dust and direct contact with skin and eyes.[9][10] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]

  • Acetylacetone is a flammable liquid and is harmful if swallowed or inhaled. [12] Keep it away from heat, sparks, and open flames.[12] Handle in a fume hood and wear appropriate PPE.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care and wear appropriate PPE.

  • Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby when working with ether. Use a well-ventilated fume hood.

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Aqueous solutions containing hydrazine should be treated before disposal.

Characterization

The identity and purity of the synthesized 3,5-dimethylpyrazole can be confirmed by various analytical techniques:

  • Melting Point: The pure compound has a sharp melting point of 107–108 °C.[8]

  • Spectroscopy:

    • ¹H NMR: Expected signals include a singlet for the pyrazole CH proton, and two singlets for the two methyl groups.

    • ¹³C NMR: Will show characteristic peaks for the aromatic carbons and the methyl carbons.

    • IR Spectroscopy: Will show characteristic peaks for C-H and C=N stretching.

Conclusion

The Knorr pyrazole synthesis provides a reliable and high-yielding route to 3,5-dimethylpyrazole from readily available starting materials. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can confidently synthesize this important heterocyclic compound for a variety of applications in drug discovery and materials science.

References

  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]

  • TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • YouTube. (2020, September 2). Synthesis of 3,5-Dimethylpyrazole. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN100506798C - Method for preparing 3.5-dimethylpyrazole.
  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • Canadian Journal of Chemistry. (2025, August 6). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. Retrieved from [Link]

Sources

Application

Experimental procedure for N-alkylation of pyrazoles

An In-Depth Guide to the N-Alkylation of Pyrazoles: Protocols, Mechanisms, and Regioselectivity Control Authored by: A Senior Application Scientist Introduction: The Enduring Importance of the N-Alkyl Pyrazole Scaffold T...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the N-Alkylation of Pyrazoles: Protocols, Mechanisms, and Regioselectivity Control

Authored by: A Senior Application Scientist

Introduction: The Enduring Importance of the N-Alkyl Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2] When functionalized with an alkyl group on one of its nitrogen atoms, the resulting N-alkyl pyrazole scaffold unlocks a vast chemical space, leading to compounds with a wide spectrum of biological activities. These structures are integral to numerous FDA-approved drugs, including anti-tumor agents, kinase inhibitors, and anti-infectives, where the N-alkyl substituent is often crucial for modulating potency, selectivity, and pharmacokinetic properties.[3][4][5]

However, the synthesis of N-alkyl pyrazoles is not without its challenges. The presence of two nucleophilic nitrogen atoms (N1 and N2) in unsymmetrically substituted pyrazoles introduces a critical issue of regioselectivity.[6] The development of synthetic protocols that can precisely control the position of alkylation is paramount for efficient and reproducible access to desired target molecules. This guide provides a comprehensive overview of the mechanistic principles governing N-alkylation, detailed experimental protocols for key methodologies, and expert insights into achieving high regioselectivity.

Pillar 1: Mechanistic Rationale and Controlling Regioselectivity

The N-alkylation of a pyrazole is fundamentally a nucleophilic substitution reaction. The pyrazole N-H is first deprotonated by a base to form a pyrazolate anion, which then acts as a nucleophile, attacking an electrophilic alkylating agent. In an unsymmetrical pyrazole, this creates two potential sites for attack, leading to a mixture of N1 and N2 regioisomers. The ratio of these isomers is dictated by a delicate interplay of steric, electronic, and reaction-condition-dependent factors.

Causality Behind Experimental Choices:
  • Steric Hindrance: This is often the dominant factor in controlling regioselectivity.[1][3] Bulky substituents on the pyrazole ring (at positions 3 or 5) will sterically encumber the adjacent nitrogen atom. Consequently, the alkylating agent will preferentially attack the less hindered nitrogen, which is typically the N1 position. Similarly, using a sterically demanding alkylating agent can enhance this effect.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can modulate the nucleophilicity of the respective nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.

  • Role of the Base and Counter-ion: The choice of base is critical. Non-coordinating bases (e.g., hindered organic amines like 2,6-lutidine) generate a "freer" pyrazolate anion, where the outcome is more heavily influenced by sterics.[7] In contrast, metallic bases (e.g., NaH, KOt-Bu) can lead to a different outcome. The metal cation may coordinate or chelate with the N2 nitrogen and a nearby substituent, effectively blocking it and directing the alkylation to the more accessible N1 position.[7]

  • Solvent Effects: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are commonly used as they effectively solvate the cation without strongly interacting with the nucleophilic anion, thus promoting the SN2 reaction.

The interplay of these factors is visually summarized in the diagram below.

cluster_0 Factors Influencing Regioselectivity in Pyrazole N-Alkylation Pyrazole Unsymmetrical Pyrazole Substrate Reaction N-Alkylation Reaction Pyrazole->Reaction Base Base (e.g., K2CO3, NaH, Lutidine) Base->Reaction AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Reaction Solvent Solvent (e.g., DMF, ACN) Solvent->Reaction Product Mixture of N1 and N2 Alkylated Pyrazoles Reaction->Product Sterics Steric Hindrance (Substituents on Pyrazole & R-X) Sterics->Reaction Directs to less hindered N Electronics Electronic Effects (Substituents on Pyrazole) Electronics->Reaction Modulates N nucleophilicity Conditions Base/Counter-ion Coordination Conditions->Reaction Blocks one N via coordination

Caption: Key factors governing the regiochemical outcome of N-alkylation.

Pillar 2: Validated Experimental Protocols

This section provides detailed, step-by-step methodologies for the most reliable and widely used N-alkylation techniques. Each protocol is a self-validating system, incorporating reaction monitoring and purification steps essential for obtaining pure, well-characterized products.

Protocol 1: Classical N-Alkylation with Alkyl Halides under Basic Conditions

This is the most conventional and broadly applicable method for N-alkylation. The choice of a suitable base is crucial for efficient deprotonation of the pyrazole N-H.

Principle: The pyrazole is deprotonated with a base (e.g., NaH, K₂CO₃, Cs₂CO₃) to form the corresponding pyrazolate anion, which then undergoes an SN2 reaction with an alkyl halide.

Materials and Reagents:

  • Substituted Pyrazole (1.0 eq.)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.05 - 1.2 eq.)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq.), or Potassium Carbonate (K₂CO₃, 2.0 eq.), or Cesium Carbonate (Cs₂CO₃, 1.5 eq.)

  • Anhydrous Solvent: DMF or ACN

  • Deionized Water, Brine, Ethyl Acetate (EtOAc), Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF or ACN to achieve a concentration of 0.1-0.5 M. Stir the mixture until the pyrazole is fully dissolved.

  • Base Addition:

    • If using NaH: Cool the solution to 0 °C in an ice bath. Carefully add the NaH (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20-30 minutes, then warm to room temperature and stir for another 30 minutes.

    • If using K₂CO₃ or Cs₂CO₃: Add the base (1.5-2.0 eq.) directly to the solution at room temperature.

  • Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at room temperature (or 0 °C if the reaction is highly exothermic).

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If NaH was used, cautiously quench the excess NaH by slowly adding ice-cold water or saturated aqueous NH₄Cl at 0 °C.

    • Pour the reaction mixture into water and extract with a suitable organic solvent like EtOAc (3 x volumes).

    • Combine the organic layers, wash with water and then brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel flash column chromatography using an appropriate eluent system (e.g., Hexanes/EtOAc gradient) to isolate the N1 and N2 alkylated products. The isomers can often be separated, and their structures are confirmed by NMR spectroscopy.

Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation

PTC is an excellent "green chemistry" alternative, often allowing for the use of aqueous bases, milder conditions, and even solvent-free reactions, making it highly scalable.[8][9]

Principle: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the pyrazolate anion from the solid or aqueous phase into the organic phase where it can react with the alkyl halide.[10]

cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Pyrazolate Pyrazole-H + NaOH (Pyrazole⁻ Na⁺) Q_X TBAB (Q⁺X⁻) Pyrazolate->Q_X Anion Exchange Q_Pyrazole Q⁺ Pyrazole⁻ (in Organic Solvent) Q_X->Q_Pyrazole Transfers to Organic Phase RX Alkyl Halide (R-X) Q_Pyrazole->RX SN2 Reaction Product N-Alkyl Pyrazole (P-R) RX->Product QX_regen TBAB (Q⁺X⁻) RX->QX_regen X⁻ released QX_regen->Q_X Catalyst Regeneration

Caption: Workflow for Phase-Transfer Catalyzed N-alkylation.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, combine the 4-iodopyrazole (1.0 eq.), powdered potassium hydroxide (KOH) or 50% aqueous sodium hydroxide (NaOH) (3.0 eq.), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq.).[11]

  • Reagent Addition: Add the alkyl halide (1.1 eq.) to the mixture.[11]

  • Solvent (Optional): If needed, add a solvent like toluene or dichloromethane (CH₂Cl₂). Many PTC reactions can be run effectively under solvent-free conditions.[2][8]

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C). Vigorous stirring is essential to ensure efficient mixing between the phases.

  • Monitoring: Monitor the reaction by TLC until completion (typically 1-6 hours).[11]

  • Work-up: Add water to dissolve the inorganic salts and dilute the organic phase with a solvent like EtOAc. Separate the layers. Extract the aqueous layer with EtOAc.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for alkylating pyrazoles with primary or secondary alcohols under mild, neutral conditions.[12] A key feature is the inversion of stereochemistry at the alcohol's chiral center, making it highly valuable for stereospecific synthesis.[13][14]

Principle: An alcohol is activated by a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The pyrazole then acts as the nucleophile, displacing the activated hydroxyl group.[15]

Step-by-Step Methodology:

  • Setup: To a flame-dried flask under an inert atmosphere, dissolve the pyrazole (1.0 eq.), the desired alcohol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add the azodicarboxylate (DIAD or DEAD, 1.2 eq.) dropwise to the cooled, stirring solution. Note: The addition is often accompanied by a color change (e.g., to yellow/orange) and the reaction can be exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The major byproducts are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate. TPPO has low solubility in some solvents.

    • Add a solvent like diethyl ether and stir. The TPPO may precipitate and can be removed by filtration.

    • Alternatively, purify the crude residue directly.

  • Purification: Purify the material by flash column chromatography. The hydrazinedicarboxylate byproduct is typically more polar than the desired product and can be separated effectively.

Protocol 4: Microwave-Assisted N-Alkylation

Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields, cleaner reactions, and significantly reduced reaction times compared to conventional heating.[16][17]

Principle: Microwave energy directly and efficiently heats the polar reactants and solvent, leading to rapid thermal effects that accelerate the SN2 alkylation. This method is particularly effective for classical alkylations under basic conditions.[2][18]

Step-by-Step Methodology:

  • Setup: In a dedicated microwave reaction vial, combine the pyrazole (1.0 eq.), alkyl halide (1.2 eq.), and a base such as K₂CO₃ or NaHCO₃ (2.0 eq.).[2]

  • Solvent: Add a minimal amount of a polar solvent like DMF, or perform the reaction under solvent-free conditions if the reactants are liquids.[2]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-30 minutes). Note: Optimize time and temperature for specific substrates.

  • Work-up and Purification: After cooling the vial to room temperature, follow the standard work-up and purification procedures described in Protocol 1.

Pillar 3: Data Summary and Troubleshooting

Comparative Overview of N-Alkylation Methods
MethodAlkylating AgentKey ReagentsAdvantagesDisadvantages
Classical Basic Alkyl Halides, TosylatesNaH, K₂CO₃, Cs₂CO₃Broad scope, well-established, reliable.Requires strong base, may require high temperatures, potential for side reactions.
Phase-Transfer (PTC) Alkyl HalidesTBAB, KOH/NaOHGreen, scalable, mild conditions, often solvent-free.[8][9]Requires vigorous stirring, catalyst may need removal.
Mitsunobu AlcoholsPPh₃, DIAD/DEADUses alcohols, mild/neutral conditions, stereochemical inversion.[13][14]Byproduct removal can be challenging, stoichiometric phosphine waste.
Microwave-Assisted Alkyl HalidesK₂CO₃, NaHCO₃Extremely fast reaction times, often higher yields.[16][17]Requires specialized equipment, optimization of conditions needed.
Acid-Catalyzed TrichloroacetimidatesBrønsted Acid (e.g., CSA)Avoids strong bases and high temperatures.[1][3]Limited to specific activating groups, may not be as general.
Troubleshooting Common Issues
  • Low Yield / No Reaction:

    • Cause: Insufficiently active alkylating agent, ineffective base, or low temperature.

    • Solution: Switch from an alkyl chloride/bromide to a more reactive alkyl iodide. Use a stronger base (e.g., NaH instead of K₂CO₃). Increase the reaction temperature or switch to microwave heating.

  • Poor Regioselectivity (Mixture of Isomers):

    • Cause: Similar steric and electronic environments at N1 and N2.

    • Solution: Change the reaction conditions to favor one isomer. For example, use a sterically bulky base or alkylating agent to favor the less hindered position.[1] Alternatively, use a coordinating metal base (e.g., KOt-Bu) to block the N2 position.[7] Careful analysis of NMR data (especially NOE experiments) is crucial to assign the regiochemistry correctly.

  • Formation of Quaternary Salt (Overalkylation):

    • Cause: The N-alkylated pyrazole product is still nucleophilic and reacts with another equivalent of the alkylating agent. This is more common with highly reactive alkylating agents and excess reagent.

    • Solution: Use the alkylating agent as the limiting reagent or use no more than 1.05 equivalents. Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. Monitor the reaction closely and stop it as soon as the starting material is consumed.

References

  • D. M. Allwood, D. C. Blakemore, A. D. Brown, et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI Organics. [Link]

  • Allwood, D. M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • N-alkylation method of pyrazole.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]

  • Selective synthesis of minimally differentiated N-alkyl pyrazoles and... ResearchGate. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Thieme Connect. [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Semantic Scholar. [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Osaka University of Pharmaceutical Sciences Repository. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

  • Phase-Transfer Catalysis for the Alkylation of Pyrazolones. (2024). ChemistryViews. [Link]

  • Alkylation of Pyrazolones via the Mitsunobu Reaction. J-GLOBAL. [Link]

  • Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Springer Link. [Link]

  • Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones... ResearchGate. [Link]

  • Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols... Beilstein Journals. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds... RSC Publishing. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. [Link]

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Method

Application Notes and Protocols: A-Scientist's Guide to Column Chromatography Purification of Ethyl Pyrazole Carboxylates

Abstract: This comprehensive guide provides a detailed methodology for the purification of ethyl pyrazole carboxylates using silica gel column chromatography. It is designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides a detailed methodology for the purification of ethyl pyrazole carboxylates using silica gel column chromatography. It is designed for researchers, scientists, and professionals in drug development who require a robust and reproducible purification strategy. This document elucidates the underlying principles of the separation, offers step-by-step protocols, and provides troubleshooting guidance based on extensive field experience. The aim is to empower the user with the scientific rationale behind the protocol to enable independent optimization for a range of pyrazole derivatives.

Section 1: The Scientific Foundation of Pyrazole Purification

Ethyl pyrazole carboxylates are a pivotal class of heterocyclic compounds, serving as key intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Their purification is a critical step that often dictates the success of subsequent synthetic transformations. Column chromatography on silica gel is the most prevalent method for this purpose, leveraging the polar nature of the silica stationary phase to effect separation based on the differential polarity of the target compound and its impurities.[2]

1.1 The Pyrazole Moiety: Polarity and Interactions

The pyrazole ring, with its two adjacent nitrogen atoms, imparts a degree of polarity to the molecule. The lone pair of electrons on the pyridine-type nitrogen and the N-H group (in N-unsubstituted pyrazoles) can participate in hydrogen bonding with the silanol groups (Si-OH) on the silica gel surface. The ethyl carboxylate group further contributes to the molecule's polarity through its carbonyl and ether functionalities. The overall polarity, and thus the retention on a silica column, is a composite of these features and is modulated by other substituents on the pyrazole ring.[3][4]

1.2 The Principle of Separation

In normal-phase chromatography, a polar stationary phase (silica gel) is used with a non-polar mobile phase. Compounds in the crude mixture are adsorbed onto the silica gel and then desorbed by the mobile phase. Less polar compounds have a weaker affinity for the silica gel and are eluted more quickly by the mobile phase, resulting in a higher retention factor (Rf). Conversely, more polar compounds interact more strongly with the stationary phase and elute later, exhibiting a lower Rf. The judicious choice of the mobile phase composition is therefore paramount to achieving effective separation.[5]

Section 2: Pre-Chromatography Workflow: The Path to Success

A successful column chromatography purification begins long before the column is packed. Careful planning and preliminary analysis are crucial for an efficient and effective separation.

2.1 Thin-Layer Chromatography (TLC): Your Purification Blueprint

Thin-Layer Chromatography (TLC) is an indispensable tool for developing the optimal solvent system for your column.[2][6] The goal is to find a mobile phase composition that provides good separation between your desired ethyl pyrazole carboxylate and any impurities.

Protocol 2.1.1: TLC System Development

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a shallow pool of your chosen solvent system. Common starting points for ethyl pyrazole carboxylates are mixtures of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2][7]

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under UV light (if the compounds are UV active) and/or by staining with an appropriate reagent (e.g., iodine vapor or permanganate stain).[6]

  • Optimization: Adjust the ratio of the solvents to achieve an Rf value for your target compound of approximately 0.2-0.4.[5] This range generally provides the best balance between resolution and elution time in the subsequent column chromatography. A lower Rf indicates stronger binding and better potential for separation from less polar impurities, while a higher Rf might be necessary to separate it from more polar impurities.

Table 1: Mobile Phase Systems for Ethyl Pyrazole Carboxylate Purification

Mobile Phase SystemPolarityTypical Application
Hexane/Ethyl AcetateLow to MediumGeneral purpose for many ethyl pyrazole carboxylates. The ratio is adjusted to achieve the desired Rf.[2][7]
Dichloromethane/Ethyl AcetateMediumUseful when higher polarity is needed to elute the compound.[7]
Petroleum Ether/Ethyl AcetateLow to MediumAn alternative to hexane, often used for its lower cost.[8]
Hexane/EthanolMedium to HighEmployed for more polar pyrazole derivatives.[9]

2.2 Sample Preparation: Setting the Stage for Separation

Proper sample preparation is critical to avoid column overloading and ensure sharp, well-defined bands.

Protocol 2.2.1: Sample Loading

  • Dissolution: Dissolve the crude product in a minimal amount of a relatively polar solvent in which it is readily soluble, such as dichloromethane or acetone.

  • Dry Loading (Recommended): To the dissolved sample, add a small amount of silica gel (typically 2-3 times the mass of the crude product). Evaporate the solvent under reduced pressure to obtain a free-flowing powder. This technique prevents the introduction of a large volume of strong solvent onto the column, which can disrupt the initial equilibrium and lead to poor separation.[2]

  • Wet Loading (Alternative): If dry loading is not feasible, dissolve the crude product in the minimum amount of the initial mobile phase solvent.

Section 3: The Core Protocol: Executing the Column Chromatography

This section provides a detailed, step-by-step guide for performing the column chromatography purification.

3.1 Column Packing: The Foundation of a Good Separation

A well-packed column is essential for achieving high resolution.

Protocol 3.1.1: Slurry Packing a Silica Gel Column

  • Column Selection: Choose a column with a diameter and length appropriate for the amount of sample to be purified. A general rule of thumb is a silica gel to crude product mass ratio of 30:1 to 100:1, depending on the difficulty of the separation.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

  • Packing: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. Pour the silica gel slurry into the column in a single, continuous motion.

  • Settling: Gently tap the side of the column to dislodge any air bubbles and allow the silica gel to settle into a uniform bed. Open the stopcock to drain some of the solvent, which helps in compacting the bed. Do not allow the top of the silica bed to run dry.

  • Equilibration: Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition. Pass 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.

Diagram 1: Column Chromatography Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Optimization (Rf ≈ 0.2-0.4) SamplePrep Sample Preparation (Dry Loading) TLC->SamplePrep Packing Column Packing (Slurry Method) SamplePrep->Packing Loading Sample Loading Packing->Loading Elution Elution (Isocratic or Gradient) Loading->Elution Collection Fraction Collection Elution->Collection TLC_Analysis TLC Analysis of Fractions Collection->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporation Solvent Evaporation Combine->Evaporation

Caption: A streamlined workflow for the purification of ethyl pyrazole carboxylates.

3.2 Elution and Fraction Collection: The Separation in Action

The choice of elution technique depends on the separation characteristics observed on the TLC plate.

Protocol 3.2.1: Elution and Monitoring

  • Sample Loading: Carefully add the prepared sample (either the dry-loaded silica or the concentrated solution) to the top of the column.

  • Elution: Begin eluting the column with the mobile phase.

    • Isocratic Elution: If the TLC shows good separation with a single solvent mixture, you can use this same mixture throughout the elution.

    • Gradient Elution: If the impurities have significantly different polarities, a gradient elution is often more efficient. Start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent. This allows for the elution of less polar impurities first, followed by your target compound, and finally the more polar impurities.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or vials. The size of the fractions will depend on the column size and the expected separation.

  • Monitoring: Regularly monitor the collected fractions by TLC to determine which fractions contain your purified product. Spot a small amount from each fraction onto a TLC plate and develop it in the same solvent system used for the column.

  • Combining and Evaporation: Once the pure fractions have been identified, combine them in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified ethyl pyrazole carboxylate.[7]

Section 4: Troubleshooting and Advanced Considerations

Even with careful planning, challenges can arise. This section addresses common issues and provides solutions.

4.1 Common Problems and Solutions

  • Poor Separation: If the compound and impurities elute together, the mobile phase polarity may be too high. Try a less polar solvent system or a shallower gradient.[2] Conversely, if the compound does not move from the origin, the mobile phase is not polar enough.

  • Band Tailing: This can be caused by an improperly packed column, overloading the column with too much sample, or interactions between basic pyrazole nitrogens and acidic silica gel. To mitigate the latter, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase to deactivate the acidic sites on the silica.[10]

  • Insoluble Samples: If the crude product is not soluble in the mobile phase, dry loading is essential. If it remains insoluble in common loading solvents, alternative purification methods like recrystallization should be considered.[10]

Diagram 2: Troubleshooting Guide

G Problem Problem PoorSep PoorSep Tailing Tailing NoElution NoElution

Caption: Common issues and their solutions in pyrazole purification.

4.2 Alternative Stationary Phases

While silica gel is the workhorse for normal-phase chromatography, other stationary phases can be beneficial in specific cases. For particularly basic pyrazoles that exhibit strong tailing on silica, neutral alumina can be an effective alternative.[10] For separating regioisomers or enantiomers, more specialized techniques like HPLC with chiral stationary phases may be required.[2][9]

Section 5: Conclusion

The successful purification of ethyl pyrazole carboxylates by column chromatography is a systematic process that relies on a solid understanding of chromatographic principles and careful execution of the protocol. By following the guidelines outlined in this application note, from meticulous TLC development to thoughtful troubleshooting, researchers can consistently achieve high purity of their target compounds, paving the way for advancements in medicinal chemistry and drug development.

References

  • Method for purifying pyrazoles.
  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. [Link]

  • Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applications. ACS Omega. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Chromatography: How to Run a Small Scale Flash Column. University of Rochester Department of Chemistry. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. [Link]

  • An Entry to a Chiral Dihydropyrazole Scaffold: Enantioselective [3 + 2] Cycloaddition of Nitrile Imines. SciSpace. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • Template for Electronic Submission to ACS Journals. AWS. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Optimization of chromatographic separation of aripiprazole and impurities: Quantitative structure–retention relationship approach. Journal of the Serbian Chemical Society. [Link]

  • How to Reproduce TLC Separations Within Flash Column Chromatography? AZoM. [Link]

  • Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. PMC - NIH. [Link]

  • How to Optimize TLC to Enhance Purification by Flash Chromatography. Biotage. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Institutes of Health. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. ResearchGate. [Link]

  • Purifying ionic compounds by flash column chromatography. Biotage. [Link]

  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PMC - NIH. [Link]

  • Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. CrystEngComm (RSC Publishing). [Link]

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Application

Application Notes and Protocols: A Guide to Monitoring Pyrazole Synthesis with Thin-Layer Chromatography

Abstract This comprehensive guide provides a detailed protocol for monitoring the synthesis of pyrazoles, a critical heterocyclic scaffold in drug discovery and development, using thin-layer chromatography (TLC). Pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for monitoring the synthesis of pyrazoles, a critical heterocyclic scaffold in drug discovery and development, using thin-layer chromatography (TLC). Pyrazoles are commonly synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine, a reaction that necessitates careful monitoring to optimize yield and minimize impurity formation.[1][2][3][4] This document outlines the fundamental principles of TLC, offers a step-by-step methodology for its application in tracking pyrazole formation, and provides expert insights into eluent selection, visualization techniques, and data interpretation. Troubleshooting common issues encountered during TLC analysis is also addressed to ensure reliable and reproducible results. This protocol is designed for researchers, scientists, and drug development professionals seeking a robust and efficient method for real-time reaction monitoring in pyrazole synthesis.

Introduction: The Significance of Pyrazoles and Reaction Monitoring

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[1] Their versatile chemical properties and diverse biological activities have established them as privileged structures in medicinal chemistry. Numerous blockbuster drugs, including the anti-inflammatory agent celecoxib and the multi-kinase inhibitor sotorasib, feature a pyrazole core, underscoring its importance in modern drug design.

The synthesis of pyrazoles, most notably through the Knorr synthesis and related methods involving the reaction of 1,3-dicarbonyl compounds with hydrazines, is a cornerstone of heterocyclic chemistry.[1][2][5] To ensure the efficient conversion of starting materials to the desired pyrazole product and to minimize the formation of side products, meticulous reaction monitoring is paramount. Thin-layer chromatography (TLC) is a rapid, cost-effective, and highly versatile analytical technique that is ideally suited for this purpose.[6] It allows for the qualitative assessment of the reaction progress by separating the starting materials, intermediates, and products based on their differential affinities for the stationary and mobile phases.[7]

Foundational Principles of Thin-Layer Chromatography (TLC)

TLC operates on the principle of adsorption chromatography. A small amount of the reaction mixture is spotted onto a stationary phase, typically a thin layer of silica gel or alumina coated on a solid support. The TLC plate is then placed in a sealed chamber containing a solvent system, known as the mobile phase or eluent. By capillary action, the eluent moves up the plate, carrying the components of the spotted mixture with it.

The separation of the components is governed by their relative polarities. In normal-phase TLC, which utilizes a polar stationary phase like silica gel, less polar compounds have a weaker affinity for the stationary phase and travel further up the plate with the less polar mobile phase. Conversely, more polar compounds interact more strongly with the silica gel and move shorter distances. This differential migration results in the separation of the components into distinct spots.

The position of a compound on a developed TLC plate is quantified by its Retention Factor (Rf) , which is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8][9][10]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature) and is instrumental in identifying the components of a reaction mixture. An ideal Rf value for analysis is typically between 0.3 and 0.7.[7]

Visualizing the Progress of Pyrazole Synthesis

The following diagram illustrates the typical workflow for monitoring a pyrazole synthesis reaction using TLC.

TLC_Workflow cluster_prep Preparation cluster_sampling Sampling & Spotting cluster_development Development & Visualization cluster_analysis Analysis & Decision prep_reaction 1. Initiate Pyrazole Synthesis Reaction sampling 3. Sample Reaction Mixture at Time (t) prep_reaction->sampling prep_tlc 2. Prepare TLC Plate and Chamber spotting 4. Spot Starting Materials, Co-spot, and Reaction Mixture prep_tlc->spotting sampling->spotting development 5. Develop the TLC Plate spotting->development visualization 6. Visualize Spots (UV, Stains) development->visualization analysis 7. Calculate Rf Values and Analyze visualization->analysis decision 8. Determine Reaction Completion analysis->decision

Caption: Workflow for Monitoring Pyrazole Synthesis by TLC.

Detailed Protocol for TLC Monitoring of Pyrazole Synthesis

This protocol provides a step-by-step guide for monitoring a generic pyrazole synthesis, such as the reaction between a 1,3-dicarbonyl compound and a hydrazine.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated plates are recommended. The F254 indicator allows for visualization under UV light.[11]

  • TLC Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Capillary Spotters: Glass capillary tubes for applying samples to the TLC plate.

  • Solvents: HPLC-grade solvents for preparing the mobile phase (e.g., ethyl acetate, hexane, dichloromethane, methanol).

  • Visualization Agents:

    • UV lamp (254 nm).

    • Iodine chamber.[11][12]

    • Staining solutions (e.g., potassium permanganate, p-anisaldehyde).[13][14]

  • Reaction Mixture: The ongoing pyrazole synthesis.

  • Starting Material Standards: Pure samples of the 1,3-dicarbonyl compound and hydrazine derivative.

Experimental Procedure

Step 1: Preparation of the TLC Chamber and Eluent

  • Select an appropriate eluent system. For pyrazole derivatives, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.[15][16][17] A common initial ratio to try is 7:3 or 8:2 hexane:ethyl acetate.

  • Pour the chosen eluent into the TLC chamber to a depth of approximately 0.5 cm.

  • Place a piece of filter paper in the chamber, ensuring it is wetted by the eluent. This saturates the chamber with solvent vapors, leading to better and more reproducible chromatograms.

  • Cover the chamber and allow it to equilibrate for at least 5-10 minutes.

Step 2: Preparation of the TLC Plate

  • With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[18] Be careful not to scratch the silica surface.

  • On the baseline, mark three small, evenly spaced points for spotting: one for the starting material (SM), one for the co-spot (C), and one for the reaction mixture (RM).[19][20]

Step 3: Spotting the TLC Plate

  • Dissolve a small amount of the 1,3-dicarbonyl starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Using a clean capillary spotter, touch it to the surface of the starting material solution and then lightly and briefly touch it to the "SM" mark on the TLC plate. The goal is to create a small, concentrated spot.

  • Withdraw a small aliquot of the reaction mixture using another clean capillary spotter.

  • Spot the reaction mixture on the "RM" mark.

  • For the co-spot, first spot the starting material on the "C" mark, and then, using the reaction mixture capillary, spot directly on top of the starting material spot.[20] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.

Step 4: Developing the TLC Plate

  • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure that the baseline is above the level of the eluent.[21]

  • Cover the chamber and allow the eluent to ascend the plate by capillary action.

  • Once the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.[19]

  • Immediately mark the position of the solvent front with a pencil.[19]

Step 5: Visualization and Interpretation

  • Allow the solvent to completely evaporate from the TLC plate in a fume hood.

  • UV Visualization: Place the dried plate under a UV lamp (254 nm).[13][22] Aromatic compounds, such as pyrazoles and many starting materials, will appear as dark spots against a fluorescent green background.[13][22] Circle the observed spots with a pencil.

  • Staining (if necessary): If the compounds are not UV-active or for further confirmation, use a chemical stain.

    • Iodine: Place the plate in a chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.[12]

    • Potassium Permanganate: This stain is useful for visualizing compounds that can be oxidized, such as hydrazines.

  • Analysis:

    • Observe the spots in each lane. The "SM" lane will show the position of the starting material.

    • In the "RM" lane, the disappearance of the starting material spot and the appearance of a new spot (the pyrazole product) indicates the progress of the reaction. The pyrazole product is generally less polar than the hydrazine starting material but may be more or less polar than the 1,3-dicarbonyl, depending on the specific structures.

    • The "C" lane should show two distinct spots if the starting material is still present in the reaction mixture, or a single spot corresponding to the product if the reaction is complete.

    • Calculate the Rf values for the starting material and the product.

The following diagram illustrates a representative Knorr pyrazole synthesis and the expected TLC profile at different reaction times.

Pyrazole_Synthesis_TLC cluster_reaction Knorr Pyrazole Synthesis cluster_tlc TLC Monitoring cluster_lanes cluster_spots reaction 1,3-Dicarbonyl + Hydrazine -> Pyrazole + 2 H₂O tlc_plate sm_lane SM c_lane C rm_t0_lane RM (t=0) rm_t1_lane RM (t=1) rm_t2_lane RM (t=2) sm_spot c_sm_spot rm_t0_spot c_prod_spot rm_t1_sm_spot rm_t1_prod_spot rm_t2_prod_spot

Caption: Knorr Pyrazole Synthesis and Idealized TLC Progression.

Data Interpretation and Troubleshooting

The following table summarizes the expected observations on a TLC plate during the course of a pyrazole synthesis reaction.

LaneObservation at Start of Reaction (t=0)Observation During Reaction (t>0)Observation at Reaction Completion
Starting Material (SM) A single spot corresponding to the 1,3-dicarbonyl.A single spot corresponding to the 1,3-dicarbonyl.A single spot corresponding to the 1,3-dicarbonyl.
Co-spot (C) A single spot at the same Rf as the SM.Two spots: one for the SM and a new, higher Rf spot for the product.A single spot corresponding to the product.
Reaction Mixture (RM) A single spot at the same Rf as the SM.The SM spot diminishes in intensity, and the product spot appears.The SM spot has completely disappeared, and only the product spot is visible.

Common TLC Problems and Solutions:

ProblemPossible Cause(s)Solution(s)
Streaking or Tailing of Spots The sample is too concentrated; the compound is acidic or basic; the eluent is too polar.Dilute the sample; add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent; decrease the polarity of the eluent.[6][23]
Rf Values are Too High or Too Low The eluent is too polar or not polar enough.If Rf is too high, decrease eluent polarity (e.g., increase hexane:ethyl acetate ratio). If Rf is too low, increase eluent polarity (e.g., decrease hexane:ethyl acetate ratio).
Spots are Not Separating The eluent polarity is not optimal; the compounds have very similar polarities.Try a different solvent system (e.g., dichloromethane:methanol); consider using a different stationary phase (e.g., alumina) or a different TLC technique like 2D TLC.[6][24]
No Spots are Visible The sample concentration is too low; the compounds are not UV-active and no stain was used.Spot the sample multiple times in the same location, allowing the solvent to dry between applications; use a chemical stain like iodine or potassium permanganate.[21]

Conclusion

Thin-layer chromatography is an indispensable tool for monitoring the synthesis of pyrazoles. Its simplicity, speed, and low cost make it an ideal choice for routine reaction monitoring in both academic and industrial research settings. By following the detailed protocol and troubleshooting guide presented in these application notes, researchers can effectively track the progress of their pyrazole syntheses, leading to optimized reaction conditions, improved yields, and higher purity products. The ability to quickly and reliably assess the state of a reaction empowers chemists to make informed decisions, ultimately accelerating the drug discovery and development process.

References

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • ACS Omega. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Retrieved from [Link]

  • Chem Help ASAP. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]

  • ResearchGate. (2016). I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds?. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]

  • Bitesize Bio. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Google Patents. (n.d.). CS216930B2 - Method of preparation of the pyrazoles.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • Bitesize Bio. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin Layer Chromatography and Hydrazine. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Preventing violent reactions with hydrazine hydrate in synthesis

A Technical Resource for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the safe synthesis applications of hydrazine hydrate. As a Senior Application Scientist, my...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the safe synthesis applications of hydrazine hydrate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure your experiments are conducted safely and effectively. Hydrazine hydrate is an invaluable reagent in synthetic chemistry, particularly for constructing nitrogen-containing heterocycles and in classic reactions like the Wolff-Kishner reduction.[1][2][3] However, its high reactivity, potential for thermal decomposition, and significant toxicity demand rigorous safety protocols.[1][4]

This guide is structured in a question-and-answer format to directly address the practical challenges and safety concerns you may encounter.

Part 1: Understanding the Hazard: Core Reactivity FAQs

This section addresses the fundamental properties of hydrazine hydrate that are critical to its safe handling.

Q1: What makes hydrazine hydrate so hazardous?

A1: Hydrazine hydrate's hazards stem from a combination of factors:

  • Strong Reducing Agent: It reacts violently with oxidizing agents (e.g., peroxides, permanganates, chromates) and strong acids.[5] The intensity of the reaction depends on reactant concentrations; lower concentrations result in milder reactions.[5]

  • Exothermic Decomposition: Hydrazine can decompose into nitrogen, hydrogen, and ammonia.[1][6] This decomposition is highly exothermic, especially in the presence of catalysts, and can lead to a thermal runaway reaction if not controlled. The first two reactions in its decomposition are extremely exothermic, capable of raising temperatures to 800°C in milliseconds in some systems.[1]

  • Gas Evolution: The decomposition produces a large volume of hot gas, which can rapidly pressurize and rupture a sealed or inadequately vented vessel.[6]

  • Flammability: Hydrazine is a flammable liquid that can auto-ignite at low temperatures.[7] Aqueous solutions below 40% concentration are not ignitable.[5]

  • Toxicity: Hydrazine is highly toxic via inhalation, ingestion, and skin contact. It is corrosive and can cause severe damage to the skin, eyes, and respiratory tract.[4] It is also classified as a potential carcinogen.[1][7]

Q2: What is the difference between anhydrous hydrazine and hydrazine hydrate? Which is safer?

A2: Anhydrous hydrazine (N₂H₄) is the pure compound, while hydrazine hydrate (N₂H₄·xH₂O) is a solution in water. Hydrazine hydrate is significantly more stable and is preferred to avoid the explosive danger associated with the anhydrous form.[6] For example, 100% hydrazine hydrate contains 64% hydrazine by weight.[8] The presence of water moderates its reactivity and raises its flashpoint.[5]

Q3: What materials can trigger a violent decomposition of hydrazine hydrate?

A3: Certain materials can act as catalysts, initiating a rapid and violent decomposition. It is critical to avoid contact with:

  • Transition Metals: Metals such as iridium, iron, copper, lead, molybdenum, and their oxides (e.g., Fe₂O₃, CuO) are potent catalysts.[1][5][9]

  • Contaminants: Rust or other metal impurities in a reaction vessel can be sufficient to initiate a runaway reaction.

  • High Surface Area Materials: Materials like activated carbon or high-surface-area alumina can promote decomposition.[1]

Part 2: Proactive Prevention & Troubleshooting Guide

This section provides actionable advice for planning and executing experiments, as well as troubleshooting potential issues.

Pre-Reaction Safety Checklist

Q4: I'm planning a Wolff-Kishner reduction, which requires high heat. What are the key safety considerations?

A4: The Wolff-Kishner reduction is a high-hazard reaction due to the combination of hydrazine hydrate, a strong base (like KOH or NaOH), and high temperatures (often up to 200°C).[10][11] Key precautions include:

  • Controlled Heating: Use a well-calibrated heating mantle with a temperature controller and an independent thermometer to monitor the internal reaction temperature. Avoid localized overheating.

  • Slow Addition: Add the hydrazine hydrate solution slowly and controllably to manage the initial exotherm.[10]

  • Adequate Condenser & Venting: The reaction generates water and evolves nitrogen gas.[11] Ensure your reflux condenser is efficient and the system is not sealed. A bubbler or similar venting system is essential to prevent pressure buildup.

  • Solvent Choice: Use a high-boiling, stable solvent like diethylene glycol as specified in standard procedures.[10]

Q5: How do I choose the right materials for my reactor and equipment?

A5: Material compatibility is crucial to prevent catalytic decomposition. The following table summarizes recommended and incompatible materials.

CategoryRecommended MaterialsMaterials to AVOIDRationale
Glassware Borosilicate Glass (Pyrex®)Any glassware with metal contamination or scratchesBorosilicate glass is inert. Scratches can expose silicates that may have catalytic activity, and contamination with metals is a primary hazard.
Metals 304L & 316L Stainless Steel[12], Nickel 200, Inconel 600[12]Iron, Copper, Brass, Bronze, Lead, Molybdenum[5]Stainless steels are generally compatible. Avoid reactive metals that can catalyze decomposition.
Gaskets/Seals Teflon® (PTFE), EPDM (Ethylene-Propylene)[13]Natural Rubber, Neoprene, NitrileUse chemically inert sealing materials to prevent leaks and degradation.
Stir Bars PTFE-coatedChipped or damaged stir barsA damaged coating can expose the magnetic core (often an Alnico alloy containing iron), which can catalyze decomposition.

Q6: My reaction seems to be generating gas much faster than expected and the temperature is rising rapidly. What should I do?

A6: You may be experiencing the onset of a runaway reaction. Prioritize personal safety.

  • Alert Colleagues: Immediately inform others in the lab.

  • Remove Heat: Turn off and lower the heating mantle.

  • Increase Cooling: If applicable, apply an ice bath to the exterior of the flask.

  • Do NOT Seal the System: Ensure the vessel remains vented.

  • Evacuate: If the reaction cannot be brought under control quickly, evacuate the area and follow your institution's emergency procedures.

Post-Reaction Management

Q7: How do I safely quench unreacted hydrazine hydrate at the end of my experiment?

A7: Quenching must be done carefully to avoid a violent reaction.

  • Preferred Method (Dilution): The safest method is to cool the reaction mixture and slowly add it to a large volume of cold water with vigorous stirring. This dilutes the hydrazine, reducing its reactivity.[14]

  • Oxidative Quenching (Use with Extreme Caution): Small amounts of residual hydrazine can be neutralized with a dilute solution of an oxidant like hydrogen peroxide or sodium hypochlorite (bleach).[5] This is highly exothermic and should only be performed in a controlled manner, with cooling, and by adding the quenching agent slowly to the diluted hydrazine solution. Never add the oxidant to concentrated hydrazine.

Q8: What is the correct procedure for disposing of hydrazine hydrate waste?

A8: Hydrazine waste is hazardous and must not be poured down the drain.[7]

  • Segregate Waste: Keep hydrazine-containing waste separate from other waste streams, especially those containing oxidizers or heavy metals.[14]

  • Neutralize (if safe): For small residual amounts in reaction flasks, follow a safe quenching procedure as described above.

  • Label Clearly: Label the waste container as "Hazardous Waste: Hydrazine Hydrate Solution."

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health & Safety (EHS) office for pickup.[4]

Part 3: Visualizations & Protocols
Decision Workflow for Safe Hydrazine Synthesis

This diagram outlines the critical decision points for planning and executing a reaction involving hydrazine hydrate.

G cluster_prep Pre-Reaction Planning cluster_exec Reaction Execution cluster_post Post-Reaction Workup start Define Synthetic Goal risk_assessment Conduct Risk Assessment (Temp, Scale, Reagents) start->risk_assessment material_check Verify Material Compatibility (Vessel, Gaskets, Stir Bar) risk_assessment->material_check ppe_check Select Appropriate PPE (Butyl Gloves, Face Shield) material_check->ppe_check setup_check Prepare Setup in Fume Hood (Venting, Cooling, Quench Station) ppe_check->setup_check addition Slow, Controlled Addition of Hydrazine Hydrate setup_check->addition monitor Monitor Temperature and Off-Gassing addition->monitor deviation Deviation from Expected Profile? monitor->deviation emergency EMERGENCY PROTOCOL (Cool, Vent, Evacuate) deviation->emergency Yes proceed Proceed with Reaction deviation->proceed No proceed->monitor cool_down Cool Reaction to Room Temperature proceed->cool_down quench Slowly Add Mixture to Cold Water (Quench) cool_down->quench waste Segregate & Label Hydrazine Waste quench->waste disposal Arrange EHS Pickup waste->disposal G N2H4 N₂H₄ (Hydrazine) Metal Active Metal Surface (e.g., Fe, Ir, Cu) N2H4->Metal Contact Adsorbed Adsorbed Hydrazine [N₂H₄]ₛ Metal->Adsorbed Decomp Decomposition Adsorbed->Decomp Decomp->Metal Regenerates Catalytic Site Products Products: N₂ (gas) + H₂ (gas) + NH₃ (gas) + HEAT Decomp->Products

Caption: Catalytic decomposition pathway of hydrazine.

Protocol: Standard Operating Procedure for Lab-Scale Use

Objective: To safely handle and use hydrazine hydrate in a typical laboratory synthesis.

1. Personal Protective Equipment (PPE):

  • Hand Protection: Butyl rubber gloves are required. Neoprene or nitrile may be acceptable for short durations, but butyl rubber offers the best protection. [15]* Eye Protection: Wear splash-proof chemical goggles and a full-face shield. [4]* Body Protection: A flame-resistant lab coat and a chemical apron must be worn. Ensure legs and feet are fully covered.

2. Engineering Controls:

  • All handling of hydrazine hydrate, including weighing, transfers, and the reaction itself, must be conducted inside a certified chemical fume hood. [4]* Ensure the fume hood sash is kept at the lowest practical height.

  • Have a safety shower and eyewash station readily accessible.

3. Experimental Procedure:

  • Vessel Inspection: Before starting, thoroughly inspect the reaction vessel for any cracks, star cracks, or visible residue. Ensure the stir bar coating is intact.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon. This is especially critical if heating, as it prevents the formation of a flammable vapor/air mixture. [7]* Reagent Addition:

    • Charge the reaction vessel with the substrate and solvent.

    • Begin stirring and ensure the system is properly vented through a bubbler.

    • Using a syringe or an addition funnel, add the hydrazine hydrate solution dropwise or in small portions.

    • Monitor the internal temperature closely during the addition. If the temperature rises unexpectedly, pause the addition and apply external cooling.

  • Reaction Monitoring: Continuously monitor the reaction for signs of an uncontrolled exotherm or excessive gas evolution. Do not leave the reaction unattended, especially during heating phases. [10] 4. Decontamination and Cleanup:

  • Wipe down any contaminated surfaces in the fume hood with a 50% water/isopropanol solution.

  • Rinse all contaminated glassware thoroughly with water before taking it out of the fume hood. The initial rinses should be collected as hazardous waste.

References
  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • Simpson, D.K. (n.d.). Safety and Handling of Hydrazine. DTIC. Retrieved from [Link]

  • Genovese, C., et al. (2021). Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. PMC - NIH. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazine. Retrieved from [Link]

  • Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Catalytic decomposition of hydrous hydrazine for hydrogen production. Sustainable Energy & Fuels. Retrieved from [Link]

  • American Chemical Society. (n.d.). Analysis of a Wolff-Kishner reaction. Retrieved from [Link]

  • Marco Rubber & Plastics. (n.d.). HYDRAZINE HYDRATE Resistant O-Rings and Seals. Retrieved from [Link]

  • MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. Retrieved from [Link]

  • OSHA. (n.d.). HYDRAZINE. Occupational Safety and Health Administration. Retrieved from [Link]

  • ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]

  • Reddit. (n.d.). Practical Hydrazine Hydrate Safety. r/chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Hydrazine Toxicology. StatPearls. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Wolff-Kishner Reduction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Can protection group be used in a Wolff–Kishner reaction?. Retrieved from [Link]

  • DTIC. (1971). RESEARCH ON HYDRAZINE DECOMPOSITION. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Systematic synthesis of phthalimide-protected unsaturated hydrazine heterocycles. Retrieved from [Link]

  • Eng-Tips. (2004). Materials compatible with Hydrazine Hydrate and KOH. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic Decomposition of Hydrazine and Hydrazine Derivatives to Produce Hydrogen-Containing Gas Mixtures: A Review. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC. Retrieved from [Link]

  • NASA Technical Reports Server. (n.d.). THERMAL DECOMPOSITION OF HYDRAZINE. Retrieved from [Link]

  • MDPI. (2024). Hydrogen Production from Hydrous Hydrazine Decomposition Using Ir Catalysts: Effect of the Preparation Method and the Support. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Studies on heterocyclic chemistry. Part IX. Reaction of 2-(carbonyl)-2H-azirines with hydrazine. A novel and unequivocal synthesis of 1,2,4-triazin-6-ones. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • ResearchGate. (2025). Kinetic parameters for thermal decomposition of hydrazine. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2021). Wolff–Kishner reduction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling the Synthesis of Ethyl 3,5-dimethylpyrazole-4-carboxylate

Welcome to the technical support guide for the synthesis and scale-up of Ethyl 3,5-dimethylpyrazole-4-carboxylate. This document is designed for researchers, chemists, and process development professionals who are workin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of Ethyl 3,5-dimethylpyrazole-4-carboxylate. This document is designed for researchers, chemists, and process development professionals who are working with this important heterocyclic building block. Here, we move beyond simple protocols to address the practical challenges and nuanced scientific principles you'll encounter during your work. Our goal is to empower you with the expertise to troubleshoot issues, optimize your process, and confidently scale your synthesis.

Synthesis Overview: The Knorr Pyrazole Synthesis

The most reliable and common method for preparing Ethyl 3,5-dimethylpyrazole-4-carboxylate is a variation of the Knorr Pyrazole Synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2][3] For this specific target molecule, the key starting materials are Ethyl 2-acetylacetoacetate and Hydrazine Hydrate .

The reaction proceeds via an initial nucleophilic attack of the hydrazine on one of the ketone carbonyls, which is generally more electrophilic than the ester carbonyl. This is followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[4]

Reaction Mechanism

Below is a diagram illustrating the generally accepted mechanism for this transformation.

Knorr_Pyrazole_Synthesis Reactants Ethyl 2-acetylacetoacetate + Hydrazine (H2N-NH2) Intermediate1 Hydrazone Intermediate Reactants->Intermediate1 Condensation Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 3,5-dimethylpyrazole-4-carboxylate + H2O Intermediate2->Product Dehydration

Caption: Mechanism of the Knorr synthesis for Ethyl 3,5-dimethylpyrazole-4-carboxylate.

Detailed Experimental Protocol (Lab Scale: 10g)

This protocol is a baseline for a laboratory-scale synthesis. Understanding and successfully executing this procedure is the first step toward a successful scale-up.

Materials:

  • Ethyl 2-acetylacetoacetate (1 equiv.)

  • Hydrazine hydrate (~64% solution, 1.05 equiv.)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 2-acetylacetoacetate (10 g) in 100 mL of absolute ethanol. Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C.[5]

  • Slowly add hydrazine hydrate (1.05 equiv.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dicarbonyl spot has been consumed.

  • Work-up:

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 100 mL of water and extract with dichloromethane or ethyl acetate (3 x 50 mL).[6]

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by brine (1 x 50 mL).[6]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which may be a pale yellow oil or a low-melting solid.

  • Purification:

    • Recrystallization: The crude product can often be recrystallized from an ethanol/water or hexane/ethyl acetate mixture.

    • Column Chromatography: For very high purity, silica gel chromatography using a hexane/ethyl acetate gradient is effective.[6]

Troubleshooting and FAQ Guide

This section addresses common issues encountered during the synthesis and scale-up, framed in a question-and-answer format.

Low or Inconsistent Yields

Q: My reaction yield is significantly lower than expected (<70%). What are the likely causes?

A: This is a common issue that can usually be traced to one of three areas:

  • Incomplete Reaction: The most straightforward cause.

    • Troubleshooting: Before work-up, ensure the reaction has gone to completion using TLC or LC-MS analysis. If starting material remains, you can try extending the reaction time or gently warming the mixture to 30-40 °C for an additional hour.

  • Exotherm Mismanagement: The initial condensation is highly exothermic. If the hydrazine is added too quickly without adequate cooling, localized heating can cause decomposition of the starting material or the product, leading to tar-like side products.

    • Causality: Hydrazine is a potent nucleophile, and its reaction with the dicarbonyl is rapid. Uncontrolled temperature spikes can lead to complex side reactions.

    • Scale-up Insight: On a larger scale, surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with controlled coolant flow and slow, subsurface addition of hydrazine is critical.

  • Work-up Losses: The product has some water solubility. During the extraction and washing steps, a significant amount of product can be lost to the aqueous phase, especially if excessive amounts of water are used.

    • Troubleshooting: Minimize the volume of aqueous washes. If yields are consistently low, perform a back-extraction of the combined aqueous layers with fresh solvent to recover dissolved product.

Product Purity and Side Reactions

Q: My final product is a dark oil and shows multiple spots on TLC. What are the likely impurities?

A: Besides unreacted starting materials, the primary impurities are typically byproducts from side reactions.

  • Hydrazone Intermediate: You may have some of the uncyclized hydrazone intermediate present. This often happens if the reaction is stopped prematurely or if the dehydration step is inefficient. Gentle heating or ensuring the presence of the acid catalyst usually drives this to completion.

  • Double Condensation Products: While less common with hydrazine hydrate, using substituted hydrazines can sometimes lead to more complex products. However, with hydrazine itself, the main concern is thermal degradation products if the temperature was not controlled.

  • Residual Solvent: Ensure all solvents are thoroughly removed under vacuum. NMR spectroscopy is excellent for identifying residual ethanol, ethyl acetate, or dichloromethane.

Q: How can I improve the purity of my final product without resorting to column chromatography at scale?

A: Chromatography is often not economically viable for large-scale production. The focus should be on optimizing the reaction to minimize impurity formation and using crystallization for purification.

  • Controlled Crystallization: This is the most effective industrial purification method. Experiment with different solvent systems (e.g., isopropanol/water, toluene/heptane, ethyl acetate/hexane) to find conditions that yield a high-purity crystalline solid. Seeding the solution with a small crystal of pure product can be very effective.

  • Reaction Optimization: A cleaner reaction leads to an easier purification. Ensure optimal temperature control and stoichiometry. Using a slight excess of hydrazine (1.05-1.1 equiv.) can help drive the reaction to completion, but a large excess can complicate the work-up.

Scale-Up Specific Challenges

Q: I am scaling this reaction from 10g to 1kg. What are my primary safety and process concerns?

A: Scaling up introduces significant challenges. Here is a logical workflow to manage the process.

Scale_Up_Workflow Start Lab Scale (10g) Success Step1 Hazard Analysis: Hydrazine Handling & Exotherm Start->Step1 Step2 Equipment Selection: Jacketed Reactor, Overhead Stirrer Step1->Step2 Step3 Process Parameter Adjustment: Slower Addition Rate, Heat Transfer Calculation Step2->Step3 Step4 Pilot Batch (100g) Step3->Step4 Step5 Work-up & Isolation Strategy: Centrifuge/Filter Press, Vacuum Oven Step4->Step5 End Full Scale (1kg) Production Step5->End

Caption: A logical workflow for scaling up the pyrazole synthesis.

  • Hydrazine Safety: Hydrazine hydrate is toxic and a suspected carcinogen. At the 1 kg scale, engineering controls are mandatory. Use a closed system for transfers and work in a well-ventilated area or fume hood designed for large-scale work. Ensure appropriate personal protective equipment (PPE) is used.

  • Thermal Management: As mentioned, heat dissipation is the biggest process challenge. You must use a reactor with a cooling jacket and a reliable temperature probe. Calculate the expected heat evolution to ensure your cooling system can handle the load.

  • Mixing: A magnetic stirrer is insufficient for a 1 kg scale reaction. Use a reactor with an overhead mechanical stirrer to ensure the mixture remains homogeneous and to prevent localized hot spots during the hydrazine addition.

Data Summary

The following table summarizes expected outcomes based on reaction conditions. These are typical results and may vary.

ParameterCondition A (Standard)Condition B (Optimized)Potential Issue & Rationale
Temperature 0°C addition, then RT0°C addition, then 40°CHigher Temp: Can increase reaction rate but may also increase byproduct formation if not carefully controlled.
Reaction Time 4 hours2 hoursShorter Time: Possible at higher temperatures, but requires careful monitoring to ensure completion.
Typical Yield 75-85%80-90%Yield Variation: Primarily affected by temperature control and work-up efficiency.
Purity (Crude) ~90%~95%Higher Purity: Better temperature control during addition directly leads to a cleaner crude product.

References

  • Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Could anybody tell about synthesis of 3,5 dimethylpyrazole? ResearchGate. [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Synthesis and spectra of 3,5-dimethyl-pyrazole-4-carboxylic acids. Pakistan Journal of Scientific and Industrial Research. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Knorr Pyrazole Synthesis. Cambridge University Press. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride

Welcome to the technical support center for Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments.

Introduction

Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research.[1] The stability of this compound is crucial for obtaining reliable and reproducible experimental results. This guide will delve into the potential stability issues, their underlying chemical principles, and provide practical solutions for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride?

A1: The primary stability concerns for this molecule are hydrolysis of the ethyl ester functional group and, to a lesser extent, potential photodegradation of the pyrazole ring. The hydrochloride salt is generally stable but can influence the pH of solutions, which in turn can affect the rate of hydrolysis.

Q2: How should I store Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride to ensure its stability?

A2: For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize exposure to moisture and air.

Q3: What solvents are recommended for dissolving this compound to minimize degradation?

A3: Anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane are recommended for preparing stock solutions. If aqueous buffers are necessary for your experiment, it is advisable to prepare fresh solutions and use them immediately. Avoid using strongly acidic or basic aqueous solutions, as these will catalyze the hydrolysis of the ethyl ester.

Q4: Is the pyrazole ring itself susceptible to degradation?

A4: The pyrazole ring is generally aromatic and relatively stable.[2] However, like many heterocyclic compounds, it can be susceptible to photodegradation upon prolonged exposure to UV light.[3] Therefore, it is recommended to handle the compound and its solutions in amber vials or under low-light conditions.

Q5: How does the hydrochloride salt affect the stability of the compound?

A5: The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms in the pyrazole ring. In aqueous solutions, this can create a slightly acidic environment. While this acidic condition is generally not strong enough to cause rapid hydrolysis of the ethyl ester at room temperature, it can become a factor at elevated temperatures or over extended periods.[4]

Troubleshooting Guide

Unexpected experimental results can often be traced back to the instability of a key reagent. This section provides a troubleshooting guide for common issues that may arise when working with Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride.

Problem Probable Cause (Stability-Related) Recommended Solution & Rationale
Loss of compound potency or activity over time in aqueous solution. Hydrolysis of the ethyl ester: The ethyl ester group can hydrolyze to the corresponding carboxylic acid, which may have different biological activity or chromatographic properties. This reaction is accelerated by acidic or basic conditions and elevated temperatures.[5]Prepare fresh aqueous solutions for each experiment. If a stock solution must be stored, use an anhydrous aprotic solvent and store at -20°C or below. When preparing aqueous solutions, use a neutral pH buffer (pH 6-7.5) and keep the solution on ice.
Appearance of a new peak in HPLC analysis, often at an earlier retention time. Formation of 3,5-dimethylpyrazole-4-carboxylic acid: This is the product of ethyl ester hydrolysis. Carboxylic acids are generally more polar than their corresponding esters and thus elute earlier on reverse-phase HPLC columns.Confirm the identity of the new peak by LC-MS. If hydrolysis is confirmed, follow the recommendations for preventing loss of potency. Consider using a stability-indicating HPLC method to monitor the purity of your compound over time.
Inconsistent results between experimental batches. Variable storage conditions or age of the compound: Exposure to moisture, light, or elevated temperatures can lead to gradual degradation of the compound, resulting in batch-to-batch variability.Always store the compound under the recommended conditions (cool, dry, dark, inert atmosphere). Record the date of receipt and opening of the container. For critical experiments, consider re-analyzing the purity of older batches before use.
Discoloration of the solid compound or solutions upon exposure to light. Photodegradation: The pyrazole ring may undergo photochemical reactions, leading to the formation of colored byproducts.[6]Protect the solid compound and its solutions from light by using amber vials or wrapping containers with aluminum foil. Perform experimental manipulations in a fume hood with the sash down to minimize exposure to overhead lighting.

Experimental Protocol: Forced Degradation Study

To proactively assess the stability of Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride under your specific experimental conditions, a forced degradation study is recommended.[7][8] This involves intentionally exposing the compound to harsh conditions to accelerate its degradation and identify potential degradation products.

Objective: To evaluate the stability of Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

  • Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • HPLC-grade water

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade acetonitrile or methanol

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber (or a UV lamp)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Note: Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis.[9]

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC-grade water. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or a clear glass vial) to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Identify the major degradation products by comparing the chromatograms of the stressed samples with that of the unstressed control.

  • If an MS detector is available, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.

Potential Degradation Pathway: Hydrolysis

The most probable degradation pathway for Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride in aqueous solutions is the hydrolysis of the ethyl ester. This reaction can be catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis

G cluster_0 Acid-Catalyzed Hydrolysis Ester_HCl Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride Protonated_Ester Protonated Ester Intermediate Ester_HCl->Protonated_Ester + H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Carboxylic_Acid 3,5-dimethylpyrazole-4-carboxylic acid Tetrahedral_Intermediate->Carboxylic_Acid - H₃O⁺, - Ethanol Ethanol Ethanol

Caption: Acid-catalyzed hydrolysis of the ethyl ester.

Base-Catalyzed Hydrolysis (Saponification)

G cluster_1 Base-Catalyzed Hydrolysis Ester Ethyl 3,5-dimethylpyrazole-4-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Carboxylate Carboxylate Salt Tetrahedral_Intermediate->Carboxylate - Ethanol Ethanol Ethanol

Caption: Base-catalyzed hydrolysis (saponification) of the ethyl ester.

References

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 1-10.
  • Rajput, S. J., & Trivedi, P. D. (2014). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(1), 103-110.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Zhang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(12), 1435-1463.
  • Clark, J. (2023). Hydrolysis of esters. Chemguide. [Link]

  • Khan, I., Saeed, K., & Khan, I. (2019). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. Environmental Science and Pollution Research, 26(1), 541-551.
  • Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1961). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences-Section A, 54(6), 329-338.
  • PubChem. Ethyl 1H-pyrazole-4-carboxylate. [Link]

  • LibreTexts Chemistry. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • van der Heden van Noort, G. J., et al. (2014). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 25(11), 1933-1942.
  • Fitzgerald, P., Packer, J., Vaughan, J., & Wilson, A. F. (1956). The kinetics of the alkaline hydrolysis of esters and amides of. Journal of the Chemical Society (Resumed), 170-174.
  • Guillard, C., et al. (2002). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. Journal of Photochemistry and Photobiology A: Chemistry, 149(1-3), 155-168.
  • Kansal, S. K., Singh, M., & Sud, D. (2007). Recent advances in heterogeneous photocatalytic decolorization of synthetic dyes. Industrial & Engineering Chemistry Research, 46(12), 3845-3858.
  • Sharma, P., & Kumar, A. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Journal of Pharmaceutical Sciences and Research, 10(7), 1735-1739.
  • Tussing, S., & Gessner, V. H. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 26(12), 3529.
  • de Oliveira, R. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 1-11.
  • LibreTexts Chemistry. (2022). Hydrolysis of Esters. [Link]

  • Li, Y., et al. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry, 71(40), 14361-14376.
  • Chemistry - Simply Explained. (2020). Kinetic study of Ester hydrolysis. YouTube. [Link]

  • Kim, J. (2018). How can I compare and predict the stability to hydrolysis between ester and imine in a specific condition?. ResearchGate. [Link]

  • Ong, C. B., et al. (2018). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts.
  • Chemistry Steps. (2023). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Hydrazine Hydrate vs. Hydrazine Sulfate for Pyrazole Synthesis

To the researchers, medicinal chemists, and drug development professionals navigating the intricate world of heterocyclic chemistry, the pyrazole scaffold is no stranger. Its prevalence in blockbuster pharmaceuticals und...

Author: BenchChem Technical Support Team. Date: February 2026

To the researchers, medicinal chemists, and drug development professionals navigating the intricate world of heterocyclic chemistry, the pyrazole scaffold is no stranger. Its prevalence in blockbuster pharmaceuticals underscores the importance of its efficient and reliable synthesis. The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with hydrazine, remains the most fundamental and widely used method.[1][2] However, the choice of hydrazine source—typically between the liquid hydrazine hydrate and the solid hydrazine sulfate—is a critical process parameter that dictates reaction efficiency, safety, and scalability.

This guide provides an in-depth, evidence-based comparison of these two reagents. We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, empowering you with the field-proven insights needed to select the optimal reagent for your specific synthetic challenge.

The Contenders: Understanding the Reagents

Anhydrous hydrazine (N₂H₄) is a potent nucleophile but is dangerously volatile and explosive, rendering it impractical for most laboratory settings.[3] Its stabilized forms, the hydrate and the sulfate salt, are the workhorses of pyrazole synthesis.

  • Hydrazine Hydrate (N₂H₄·H₂O) : A colorless, fuming liquid, this is a solution of hydrazine in water. It is basic in nature and is a powerful reducing agent.[4] Its liquid form and high reactivity present distinct handling challenges.

  • Hydrazine Sulfate ((N₂H₅)₂SO₄) : A white, crystalline, non-volatile solid, this salt is considerably more stable and safer to handle than its hydrate counterpart.[5][6] Being the salt of a weak base and a strong acid, it imparts acidity to the reaction medium.[4]

The choice between a basic liquid and an acidic solid is not trivial; it has profound implications for reaction mechanics, safety protocols, and downstream processing.

The Core Mechanism: A Common Path with Different Terrain

The synthesis of a pyrazole from a 1,3-dicarbonyl and hydrazine follows a well-established condensation-cyclization-dehydration pathway.[7][8] The efficiency of this pathway is heavily influenced by pH, which is the primary variable controlled by your choice of hydrazine source.

Pyrazole_Synthesis_Mechanism Start 1,3-Dicarbonyl + Hydrazine Addition Nucleophilic Addition Start->Addition Intermediate1 Hemiaminal Intermediate Addition->Intermediate1 Forms C-N bond Dehydration1 Dehydration 1 (-H₂O) Intermediate1->Dehydration1 Intermediate2 Hydrazone Intermediate Dehydration1->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization N attacks second C=O Intermediate3 Pyrazolidine Intermediate Cyclization->Intermediate3 Dehydration2 Dehydration 2 (-H₂O) Intermediate3->Dehydration2 Product Pyrazole Product Dehydration2->Product Aromatization

Figure 1: General mechanism of the Knorr pyrazole synthesis.

The key difference lies in catalysis. With hydrazine hydrate , the reaction is often conducted in a protic solvent like ethanol, and an acid catalyst (e.g., glacial acetic acid) is frequently added.[9] This acid protonates a carbonyl group of the dicarbonyl, making it more electrophilic and accelerating the initial nucleophilic attack. Conversely, hydrazine sulfate provides its own acidic environment, often obviating the need for an external catalyst.

Performance & Practicality: A Head-to-Head Comparison

The selection of a hydrazine source is a multi-faceted decision balancing reactivity, safety, substrate scope, and process considerations.

FeatureHydrazine HydrateHydrazine SulfateSenior Scientist's Insights & Rationale
Physical State Colorless, fuming liquid[6]White, crystalline solid[5][6]Handling & Safety: Solids are fundamentally easier and safer to weigh and transfer. The volatility of hydrazine hydrate poses a significant inhalation risk, mandating use in a certified chemical fume hood.[10][11] Hydrazine sulfate is the superior choice from an EHS perspective.[5]
Reaction pH Basic (pKb ≈ 5.9)[3]Acidic in solution (pH ≈ 3)[4]Catalysis: Hydrate's basicity requires an acid catalyst to activate the dicarbonyl. Sulfate's acidity provides in situ catalysis, simplifying the reaction setup. This is a crucial distinction for acid-sensitive substrates, where hydrazine hydrate would be preferred.
Reactivity High, can be exothermicModerate, more controlledProcess Control: The free base in hydrazine hydrate is a more potent nucleophile, leading to faster, more exothermic reactions that can sometimes be violent.[12] The equilibrium in a hydrazine sulfate solution provides a lower concentration of free hydrazine, resulting in a more controlled and predictable reaction profile.
Solubility Miscible with water, ethanol[6]Soluble in hot water; sparingly in ethanol[6]Solvent Systems: Hydrazine hydrate offers more flexibility with organic solvents. The limited solubility of hydrazine sulfate may necessitate aqueous or heated alcoholic solvent systems to ensure homogeneity.
Byproducts & Work-up WaterWater, inorganic sulfatesPurification: Reactions with hydrazine sulfate may require a neutralization step (e.g., with NaOH or NaHCO₃) during work-up. However, the resulting inorganic salts are typically easy to remove via aqueous extraction, potentially leading to a cleaner crude product.

Experimental Validation: Synthesis of 3,5-Dimethylpyrazole

To contextualize these differences, we present two robust, field-tested protocols for the synthesis of 3,5-dimethylpyrazole from acetylacetone.

Protocol 1: The Hydrazine Hydrate Route

Causality: This protocol uses an external acid catalyst (acetic acid) to activate the acetylacetone, leveraging the high nucleophilicity of hydrazine hydrate in an ethanolic solution for a rapid conversion.

Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, combine acetylacetone (10.0 g, 0.1 mol) and 95% ethanol (50 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the stirred solution.

  • Addition: Charge the dropping funnel with hydrazine hydrate (~64% N₂H₄, 5.0 g, ~0.1 mol). Add the hydrazine hydrate dropwise to the acetylacetone solution over 20-30 minutes. Note: The reaction is exothermic; maintain a gentle stir rate and consider an ice bath to keep the temperature below 40°C during addition.

  • Reaction: After complete addition, heat the mixture to a gentle reflux for 1 hour.

  • Isolation: Cool the reaction to room temperature, then concentrate the solution to approximately half its volume using a rotary evaporator.

  • Crystallization: Add 50 mL of cold water to the concentrated solution and cool in an ice bath for 30 minutes to induce crystallization.

  • Purification: Collect the white crystalline product by vacuum filtration, wash with a small amount of ice-cold water, and air-dry.

Protocol 2: The Hydrazine Sulfate Route

Causality: This protocol leverages the solid, safer nature of hydrazine sulfate. It first generates the free hydrazine base in situ using sodium hydroxide, creating a basic reaction environment similar to the hydrate protocol but with superior reagent handling properties.[12] This is a widely adopted and reliable industrial modification.

Methodology:

  • Setup: In a 500 mL flask equipped with a mechanical stirrer and a dropping funnel, dissolve hydrazine sulfate (13.0 g, 0.1 mol) in 80 mL of 10% aqueous sodium hydroxide.

  • Cooling: Cool the solution to 15°C using an ice bath.

  • Addition: Add acetylacetone (10.0 g, 0.1 mol) dropwise over 30 minutes, ensuring the temperature is maintained at approximately 15°C.[12]

  • Reaction: Continue stirring the mixture at 15°C for an additional hour after the addition is complete.[12]

  • Isolation: Add 40 mL of water to dissolve any precipitated inorganic salts. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the product.

Comparative Data Summary
ParameterHydrazine Hydrate ProtocolHydrazine Sulfate ProtocolAnalysis
Typical Yield 88-95%90-96%[12]Both methods are high-yielding. The in situ generation method with sulfate is exceptionally efficient and reproducible.
Purity (Crude) Good to ExcellentExcellentThe controlled nature of the sulfate/NaOH method often results in a very clean crude product, sometimes pure enough for subsequent steps without recrystallization.
Safety & Handling High Hazard: Corrosive, fuming liquid with high inhalation toxicity.[11] Requires stringent controls.Lower Hazard: Non-volatile, crystalline solid.[5] Significantly safer and easier to handle, especially at scale.
Process Control Reaction can be highly exothermic and difficult to control.[12]Excellent temperature control is achievable due to the slower, more deliberate addition and reaction.
Scalability Poor; significant safety concerns for large-scale operations.Excellent; this is the preferred method for pilot and manufacturing scales due to safety and control.

Decision Framework: Selecting Your Reagent

Your choice should be guided by your specific experimental constraints and objectives.

Decision_Framework Hydrazine Source Selection Start Synthetic Goal Acid_Sensitive Is the substrate acid-sensitive? Start->Acid_Sensitive Scale Reaction Scale? Acid_Sensitive->Scale No Use_Hydrate Use Hydrazine Hydrate (No acid catalyst) Acid_Sensitive->Use_Hydrate Yes Purity_Control Is crude purity or process control critical? Scale->Purity_Control Lab Scale (<10g) Use_Sulfate Use Hydrazine Sulfate (NaOH work-up) Scale->Use_Sulfate > 10g / Pilot Scale Purity_Control->Use_Sulfate Yes Use_Hydrate_Acid Use Hydrazine Hydrate + Acid Catalyst Purity_Control->Use_Hydrate_Acid No (Speed is priority)

Figure 2: Decision workflow for choosing the optimal hydrazine source.

Final Recommendation

For the majority of lab-scale and all pilot-to-manufacturing scale pyrazole syntheses, hydrazine sulfate is the unequivocally superior reagent. Its enhanced safety profile, ease of handling, and the high degree of control it offers result in a more reproducible and scalable process. While hydrazine hydrate may appear more direct for acid-stable substrates, the significant safety risks and potential for runaway reactions make it a less desirable choice in a modern, safety-conscious research environment. The protocol involving in situ generation of hydrazine from its sulfate salt in an alkaline medium provides the best of both worlds: the reactivity of free hydrazine with the handling benefits of a stable solid precursor.

By understanding the fundamental chemical differences and prioritizing safety and process control, scientists can ensure the robust and successful synthesis of this vital heterocyclic scaffold.

References

  • Title: Hydrazine sulfate - Sciencemadness Wiki Source: Sciencemadness Wiki URL: [Link]

  • Title: Hydrazine and Potential Occupational Exposure Risks Source: YouTube URL: [Link]

  • Title: How to get hydrazine hydrate from hydrazine sulphate? Source: ResearchGate URL: [Link]

  • Title: A review of pyrazole an its derivative Source: National Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Hydrazine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Knorr Pyrazole Synthesis Source: J&K Scientific LLC URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

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  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL: [Link]

  • Title: RoC Profile: Hydrazine and Hydrazine Sulfate Source: National Toxicology Program (NTP) URL: [Link]

  • Title: Recent advances in the multicomponent synthesis of pyrazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Inorganic Hydrazine Derivatives: Synthesis, Properties and Applications Source: ResearchGate URL: [Link]

  • Title: 3,5-dimethylpyrazole Source: Organic Syntheses URL: [Link]

  • Title: Synthesis of substituted pyrazoles. Reagents: acetylacetone, hydrazine hydrate Source: ResearchGate URL: [Link]

  • Title: Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes Source: ACS Publications URL: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3,5-Dimethylpyrazole Derivatives

The 3,5-dimethylpyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Its synthetic accessibility and v...

Author: BenchChem Technical Support Team. Date: February 2026

The 3,5-dimethylpyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Its synthetic accessibility and versatile substitution patterns have made it a focal point for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3,5-dimethylpyrazole derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the causal relationships between specific structural modifications and biological efficacy, supported by comparative experimental data and detailed protocols for key validation assays.

Section 1: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. Derivatives of 3,5-dimethylpyrazole have emerged as a promising class of antimicrobial agents.[2] The core SAR principle in this class often revolves around the nature and position of substituents on appended aromatic rings and modifications at the N1 position of the pyrazole ring.

Key Structural Insights and Comparative Efficacy

Analysis of various synthesized derivatives reveals critical patterns for antibacterial activity. A recurring theme is the positive impact of electron-withdrawing groups, particularly halogens, on potency.

For instance, studies on azopyrazoles have shown that derivatives bearing a chloro substituent exhibit remarkable inhibition against Escherichia coli and Staphylococcus aureus.[1] Specifically, compounds 3a (4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazole) and 5a (1-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone) demonstrated antibacterial activity superior to the reference drug, ciprofloxacin.[1] This suggests that the presence of a chlorine atom on the phenyl ring is a key determinant of activity.

Further reinforcing this observation, another study highlighted that a 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole derivative (5b ) showed significant activity against Bacillus subtilis and Bacillus cereus, with IC50 values of 2.6 µg/mL and 1.2 µg/mL, respectively, comparable to the standard ampicillin.[2]

Data Summary: Antimicrobial Activity
Compound IDCore Structure ModificationTarget OrganismActivity (MIC/IC50 in µg/mL)Reference Drug (Activity)Source
3a/5a 4-((4-chlorophenyl)diazenyl) at C4E. coli, S. aureusBetter zone of inhibition than CiprofloxacinCiprofloxacin[1]
5b 4-(isoxazol-4-yl) with 4-chlorophenyl at isoxazole C5B. subtilisIC50: 2.6Ampicillin (2.5)[2]
5b 4-(isoxazol-4-yl) with 4-chlorophenyl at isoxazole C5B. cereusIC50: 1.2Ampicillin (3.1)[2]
5 2H-indazole derivativeS. epidermidis, S. aureusMIC: 64 - 128-[3]
Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the cornerstone for evaluating antimicrobial potency. The broth microdilution method is a standardized and widely used protocol to determine this value.[4]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • Sterile saline or PBS

  • Multichannel pipette

  • Plate reader (optional, for OD measurement)

  • Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)

Step-by-Step Procedure:

  • Plate Preparation: Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.[5]

  • Compound Dilution: Add 100 µL of the 2x concentrated test compound to the first column of wells. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column. This creates a gradient of compound concentrations.

  • Inoculum Preparation: Dilute the standardized 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[4]

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control well (which should only contain MHB). The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: A well containing MHB and bacteria, but no compound.

    • Sterility Control: A well containing only MHB to check for contamination.[5]

    • Positive Control: A row of wells with a standard antibiotic prepared in the same serial dilution manner.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[5]

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.[4]

Section 2: Anticancer Activity

The pyrazole scaffold is a key component of several approved kinase inhibitors, highlighting its importance in oncology.[6] Research into 3,5-dimethylpyrazole derivatives has revealed potent antiproliferative activities against a range of cancer cell lines, often through the inhibition of critical signaling pathways involved in cell growth and angiogenesis.

SAR Insights and Kinase Inhibition

The anticancer efficacy of these derivatives is highly dependent on the substituents at the N1 position and the aryl groups attached to the pyrazole core. These modifications influence the compound's ability to fit into the ATP-binding pockets of various kinases.

  • Targeting Kinases (VEGFR-2, CDK2, EGFR): Many 3,5-diaryl pyrazole derivatives have been evaluated as potential inhibitors of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cyclin-Dependent Kinase 2 (CDK2), which are crucial for tumor progression.[4][7] For example, a series of 3,5-disubstituted pyrazoles showed potent activity against pancreatic cancer cell lines, with compound 22 exhibiting IC50 values as low as 0.192 µM and demonstrating a preference for CDK2 and CDK5 inhibition (IC50 = 24 nM and 23 nM, respectively).[6] The SAR study revealed that a cyclobutyl group was more optimal for activity than smaller or larger alkyl/aryl groups.[6]

  • Influence of Substituents: In one study, a 1,3,4-thiadiazine derivative (17 ) showed potent activity against liver and lung carcinoma cell lines, with IC50 values of 5.35 µM and 8.74 µM, respectively.[8] Another series of bis-pyrazolyl-s-triazine derivatives showed activity against the MCF-7 breast cancer cell line, with the most active compound (5c ) having an IC50 of 2.29 µM.[9]

Data Summary: Anticancer Activity (IC50)
Compound IDKey Structural FeaturesCancer Cell LineIC50 (µM)Target(s)Source
22 3,5-disubstituted pyrazole, cyclobutyl moietyS2-013 (Pancreatic)0.192CDK2/5[6]
22 3,5-disubstituted pyrazole, cyclobutyl moietyMiaPaCa2 (Pancreatic)0.247CDK2/5[6]
5c bis-pyrazolyl-s-triazine, p-Cl-anilinoMCF-7 (Breast)2.29-[9]
22/23 3,5-disubstituted 1,4-benzoxazine-pyrazoleMCF-7, A549, HeLa, PC32.82 - 6.28-[7]
17 1,3,4-thiadiazine derivativeLiver Carcinoma5.35-[8]
17 1,3,4-thiadiazine derivativeLung Carcinoma8.74-[8]
29 Pyrazole-based hybridHepG2 (Liver)10.05CDK2/cyclin A2[7]
Key Signaling Pathways in Cancer Targeted by Pyrazoles

The anticancer effects of these compounds are often mediated by their interaction with key signaling pathways. Understanding these pathways is crucial for rational drug design.

VEGF-A binding to its receptor, VEGFR-2, on endothelial cells is a primary driver of angiogenesis, the formation of new blood vessels that tumors need to grow.[10][11] Inhibition of this pathway is a major anticancer strategy.

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AKT Akt PI3K->AKT PKC PKC DAG->PKC RAF Raf PKC->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration ERK->Proliferation Survival Cell Survival, Permeability mTOR->Survival

Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.

CDK2 is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase.[12] Its deregulation is common in many cancers, making it an attractive therapeutic target.[13]

CDK2_Pathway CyclinE Cyclin E Complex Cyclin E-CDK2 (Active Complex) CyclinE->Complex CDK2 CDK2 CDK2->Complex pRb pRb Complex->pRb Phosphorylates E2F E2F (Transcription Factor) pRb->E2F Releases G1_S G1-S Phase Transition E2F->G1_S Promotes DNA_Syn DNA Synthesis G1_S->DNA_Syn

Caption: CDK2's role in promoting the G1-S cell cycle transition.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Objective: To measure the viability of cancer cells after treatment with 3,5-dimethylpyrazole derivatives.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[15]

  • Test compounds

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.[14]

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[14]

  • Solubilization: Add 100 µL of the solubilization solution to each well. Gently pipette up and down or place the plate on a shaker to ensure complete dissolution of the formazan crystals.[15]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

MTT_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Test Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate Viability & IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cell viability assay.

Section 3: Anti-inflammatory Activity

The pyrazole ring is the central scaffold of celecoxib, a well-known selective cyclooxygenase-2 (COX-2) inhibitor, which underscores the potential of this heterocycle in developing anti-inflammatory drugs.[17] COX-2 is an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[18]

SAR for Selective COX-2 Inhibition

The key to designing safer non-steroidal anti-inflammatory drugs (NSAIDs) is to achieve selectivity for COX-2 over the constitutively expressed COX-1, thereby reducing gastrointestinal side effects.[18] For pyrazole derivatives, this selectivity is governed by specific structural features.

  • The Sulfonamide Moiety: A critical feature for COX-2 selectivity in many diaryl heterocycles is the presence of a sulfonamide (–SO₂NH₂) or a similar group on one of the aryl rings.[19] This group can insert into a secondary pocket present in the active site of the COX-2 enzyme but not in COX-1, leading to selective binding.[20]

  • Substituent Effects: In a study of hybrid pyrazole analogues, compounds 5u and 5s , which contained a sulfonamide group, showed high COX-2 inhibitory activity with IC50 values of 1.79 µM and 2.51 µM, respectively. Their selectivity indices (SI) were comparable to that of celecoxib.[19] This highlights that the sulfonamide group is essential for potent and selective COX-2 inhibition.[19]

Data Summary: Anti-inflammatory Activity (COX-2 Inhibition)
Compound IDKey Structural FeaturesCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)Source
5u Sulfonamide-substituted pyrazole1.79130.1472.73[19]
5s Sulfonamide-substituted pyrazole2.51165.0465.75[19]
PYZ16 Trisubstituted pyrazoline0.52>5.58>10.73[21]
Celecoxib Reference Drug0.787.429.51[21]
14b 1,5-diarylpyrrole derivative0.007>100>14,285[20]
COX-2 Inflammatory Pathway

Arachidonic acid is converted by COX enzymes into prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 blocks this pathway at sites of inflammation.[22]

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Stimuli->PLA2 Activates Cell Cell Membrane Phospholipids AA Arachidonic Acid Cell->AA via PLA2 PGs Prostaglandins (e.g., PGE2) AA->PGs via COX-2 COX2 COX-2 Enzyme (Inducible) Inflammation Pain, Fever, Inflammation PGs->Inflammation Mediates Inhibitor 3,5-Dimethylpyrazole COX-2 Inhibitor Inhibitor->COX2 Selectively Blocks

Caption: The role of COX-2 in the inflammatory cascade and its inhibition.

Conclusion

The 3,5-dimethylpyrazole core represents a remarkably versatile and pharmacologically significant scaffold. The structure-activity relationships discussed herein underscore clear principles for guiding future drug discovery efforts. For antimicrobial agents, the incorporation of halogen substituents is a promising strategy. In the anticancer domain, derivatization to target specific kinase families like CDKs and VEGFRs continues to yield potent compounds. For anti-inflammatory applications, mimicking the diarylheterocycle structure with a key sulfonamide group remains the gold standard for achieving COX-2 selectivity. The continued exploration of novel substitutions on this privileged core, guided by the SAR principles and validated by the robust experimental protocols detailed in this guide, holds significant promise for the development of next-generation therapeutics.

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  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). Pharmaceuticals. [Link]

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Validation

Quantitative structure-activity relationship (QSAR) of pyrazole inhibitors

A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrazole Inhibitors Introduction: The Power of Pyrazole and Predictive Modeling The pyrazole scaffold is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrazole Inhibitors

Introduction: The Power of Pyrazole and Predictive Modeling

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects.[2][3][4][5] This versatility has established them as crucial components in the development of targeted therapies, particularly as kinase inhibitors for diseases like cancer and inflammatory disorders.[1][6][7]

However, the journey from a promising scaffold to a clinically effective drug is fraught with challenges, requiring extensive synthesis and biological testing. This is where Quantitative Structure-Activity Relationship (QSAR) modeling becomes an indispensable tool. QSAR allows us to build mathematical models that correlate the chemical structure of pyrazole derivatives with their biological activity.[8] By understanding this relationship, we can rationally design more potent and selective inhibitors, prioritize synthetic efforts, and significantly accelerate the drug discovery pipeline.[9][10]

This guide provides an in-depth comparison of QSAR methodologies applied to pyrazole inhibitors, offering field-proven insights into experimental design, model interpretation, and the synergistic use of complementary computational techniques.

Core Principles of QSAR in Pyrazole Inhibitor Design

The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. The process of developing a robust QSAR model is a self-validating system, grounded in statistical rigor.

G cluster_data Data Preparation cluster_model Model Development cluster_validation Validation & Application Data 1. Dataset Selection (Pyrazole Analogs with IC50/EC50 Data) Structure 2. 3D Structure Generation & Energy Minimization Data->Structure Align 3. Molecular Alignment (Ligand or Receptor-Based) Structure->Align Descriptors 4. Descriptor Calculation (e.g., CoMFA/CoMSIA Fields) Align->Descriptors PLS 5. Statistical Analysis (e.g., Partial Least Squares - PLS) Descriptors->PLS Model 6. QSAR Model Generation (Equation + Contour Maps) PLS->Model Internal 7. Internal Validation (Leave-One-Out Cross-Validation, q²) Model->Internal External 8. External Validation (Test Set Prediction, r²pred) Internal->External Design 9. Model Application (Virtual Screening, New Compound Design) External->Design

Caption: A typical workflow for a 3D-QSAR study of pyrazole inhibitors.

The causality behind this workflow is critical: a well-curated and properly aligned dataset (Steps 1-3) is the foundation for calculating meaningful descriptors. The statistical model (Steps 4-6) is only as good as the data it's built upon. Finally, rigorous internal and external validation (Steps 7-8) is essential to ensure the model has true predictive power and is not simply a result of chance correlation.[9]

A Comparative Guide to QSAR Methodologies for Pyrazole Inhibitors

Several QSAR techniques have been successfully applied to pyrazole derivatives. The choice of method depends on the available data, the specific research question, and the desired level of structural insight.

3D-QSAR: Mapping the Interaction Fields

Three-dimensional QSAR (3D-QSAR) methods are particularly powerful as they provide a visual and intuitive understanding of how different physicochemical properties in 3D space influence biological activity.

1. Comparative Molecular Field Analysis (CoMFA)

CoMFA is a foundational 3D-QSAR technique that calculates the steric (shape) and electrostatic (charge distribution) interaction fields of a set of aligned molecules.[11] A probe atom is placed at various points on a 3D grid surrounding the molecules, and the interaction energies are used as descriptors to build a predictive model. The results are visualized as 3D contour maps, highlighting regions where, for example, bulky groups (favorable steric regions) or positive charges (favorable electrostatic regions) would increase the inhibitor's potency.[12]

2. Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA extends the principles of CoMFA by calculating five different similarity fields: steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor.[13] This provides a more nuanced and detailed picture of the structure-activity relationship. For instance, a CoMSIA model might reveal that a hydrogen bond donor at a specific position on the pyrazole ring is critical for binding to the target protein.[14][15] This level of detail is invaluable for guiding the design of new analogs with improved binding affinity.[16]

Other QSAR Approaches

While CoMFA and CoMSIA are prevalent, other methods offer unique advantages:

  • Hologram QSAR (HQSAR): A 2D-QSAR method that does not require molecular alignment or 3D structures. It works by generating molecular holograms from 2D structural fragments.[17] HQSAR is particularly useful for rapid screening of large datasets.

  • 5D-QSAR: This advanced method considers different ligand conformations and induced-fit models, providing a more dynamic picture of the ligand-receptor interaction.[18] It has been applied to pyrazole derivatives targeting the Epidermal Growth Factor Receptor (EGFR).[18]

Performance Comparison of QSAR Models for Pyrazole Inhibitors

The robustness and predictive power of a QSAR model are assessed using several statistical metrics. The table below summarizes representative data from published studies on pyrazole inhibitors, demonstrating the high predictive accuracy often achieved.

Target/Class of Pyrazole InhibitorQSAR Modelq² (Cross-validated r²)r² (Non-cross-validated r²)r²pred (External Test Set)Reference
α1A-Adrenergic Receptor AntagonistsCoMFA0.840-0.694[12][19]
α1A-Adrenergic Receptor AntagonistsCoMSIA0.840-0.671[12][19]
Hepatitis C Virus NS5B Polymerase InhibitorsCoMFA0.6210.9500.685[16]
Hepatitis C Virus NS5B Polymerase InhibitorsCoMSIA0.6850.9400.822[16]
Lysine-Specific Demethylase 1 (LSD1) InhibitorsCoMFA0.778-0.709[13]
Lysine-Specific Demethylase 1 (LSD1) InhibitorsCoMSIA0.764-0.713[13]
  • q² (Leave-One-Out Cross-Validation): A measure of the internal predictive ability of the model. A q² > 0.5 is generally considered good.

  • r²: The coefficient of determination, indicating how well the model fits the training set data.

  • r²pred: The predictive r² for an external test set of compounds not used in model generation. This is the most crucial metric for assessing a model's real-world predictive power. A value > 0.6 is desirable.

Synergistic Approaches: Integrating QSAR with Docking and Pharmacophore Modeling

While QSAR excels at predicting the activity of new compounds, its power is amplified when combined with other computational methods that provide structural context.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to its receptor target.[20] Docking studies on pyrazole inhibitors can reveal key hydrogen bonds, hydrophobic interactions, and other binding contacts within the active site.[21][22][23] This information provides a structural rationale for the QSAR model's findings. For example, if a CoMSIA map shows a favorable hydrogen bond acceptor region, docking can identify the specific amino acid residue in the protein that interacts with this feature.

  • Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.[24] These models can be generated from a set of active ligands or from the receptor's active site.[25] For pyrazole inhibitors, pharmacophore modeling helps to distill the key binding features from complex 3D-QSAR data into a simpler, more actionable model for virtual screening or de novo design.[26][27]

G cluster_qsar 3D-QSAR (CoMSIA) cluster_docking Molecular Docking cluster_pharma Pharmacophore Model QSAR_Node Contour Maps: Identify regions influencing activity (Steric, Electrostatic, Hydrophobic etc.) Pyrazole Rational Design of Novel Pyrazole Inhibitor QSAR_Node->Pyrazole 'What' properties are needed and 'Where' Docking_Node Binding Pose: Reveals specific interactions with protein residues (e.g., H-Bonds) Docking_Node->Pyrazole 'Why' these properties are important (structural basis) Pharma_Node Key Features: Defines essential 3D arrangement for activity (HBA, HBD, Aromatic) Pharma_Node->Pyrazole 'How' to search for or build new molecules

Caption: The synergistic relationship between QSAR, Docking, and Pharmacophore modeling.

Experimental Protocol: A Validated 3D-QSAR Workflow

This section details a step-by-step methodology for a CoMFA and CoMSIA study on a series of pyrazole-based kinase inhibitors. The causality behind each step is explained to ensure scientific integrity.

Objective: To develop predictive 3D-QSAR models to guide the design of novel pyrazole-based Janus Kinase 1 (JAK1) inhibitors.[21]

1. Dataset Preparation (The Foundation)

  • Step 1.1: Curate a dataset of at least 30-40 pyrazole analogs with experimentally determined IC50 values for JAK1 inhibition. A wide range of activity (at least 3-4 orders of magnitude) is crucial for a statistically robust model.
  • Causality: A diverse and accurate biological dataset is the single most important factor for a predictive QSAR model. Garbage in, garbage out.
  • Step 1.2: Convert IC50 values to pIC50 (-logIC50) to linearize the relationship between activity and structural properties.
  • Step 1.3: Divide the dataset into a training set (~75-80% of compounds) for model generation and a test set (~20-25%) for external validation. The test set compounds must be structurally diverse and span the activity range.
  • Causality: The test set provides an unbiased assessment of the model's predictive power on compounds it has never seen before, which is the ultimate goal.

2. Molecular Modeling and Alignment (The Structural Framework)

  • Step 2.1: Draw the 2D structures of all pyrazole derivatives and convert them to 3D structures.
  • Step 2.2: Perform geometry optimization and energy minimization for each structure using a suitable force field (e.g., MMFF94) or quantum mechanical method.
  • Causality: This ensures that the 3D structures are in a low-energy, realistic conformation.
  • Step 2.3: Align all molecules in the dataset to a common template. This can be done by rigid-body fitting to the most active compound or by using a common substructure (e.g., the pyrazole core).
  • Causality: Alignment is the most critical step in 3D-QSAR. An incorrect alignment will lead to a meaningless model, as the calculated fields at each grid point will not correspond to the same structural features across the dataset.

3. CoMFA and CoMSIA Field Calculation (The Descriptors)

  • Step 3.1: Place the aligned molecules within a 3D cubic lattice.
  • Step 3.2: For CoMFA, calculate the steric (Lennard-Jones potential) and electrostatic (Coulomb potential) fields at each grid point using an sp3 carbon probe atom with a +1 charge.
  • Step 3.3: For CoMSIA, calculate the similarity indices for steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields.
  • Causality: These fields serve as the independent variables (the "Structure" part of QSAR) that will be correlated with the biological activity.

4. Statistical Analysis and Model Validation (The Relationship)

  • Step 4.1: Use Partial Least Squares (PLS) regression to correlate the CoMFA/CoMSIA field data (independent variables) with the pIC50 values (dependent variable).
  • Causality: PLS is used because the number of descriptors (grid points) is far greater than the number of compounds, and it handles multicollinearity effectively.
  • Step 4.2: Perform Leave-One-Out (LOO) cross-validation to determine the optimal number of components and calculate the cross-validated correlation coefficient (q²).
  • Causality: LOO cross-validation is the primary method for internal model validation, ensuring the model is not overfitted to the training data.
  • Step 4.3: Generate the final, non-cross-validated model using the optimal number of components and calculate the coefficient of determination (r²).
  • Step 4.4: Predict the pIC50 values for the compounds in the external test set and calculate the predictive r² (r²pred).
  • Causality: This final step validates the model's ability to make accurate predictions for new, untested pyrazole analogs.

5. Interpretation and Application (The Insight)

  • Step 5.1: Visualize the results as 3D contour maps. Analyze regions where specific properties are favorable (e.g., green contours for sterically favorable regions) or unfavorable (e.g., yellow contours for sterically unfavorable regions).
  • Step 5.2: Use these insights to propose modifications to existing pyrazole inhibitors or to design novel compounds with predicted high activity. For example, add a bulky group in a green steric region or a hydrogen bond acceptor in a magenta H-bond acceptor region.

Conclusion and Future Outlook

Quantitative Structure-Activity Relationship modeling is a mature, statistically validated, and powerful strategy in the discovery of novel pyrazole inhibitors. By integrating 3D-QSAR methods like CoMFA and CoMSIA with molecular docking and pharmacophore modeling, researchers can move beyond trial-and-error synthesis to a paradigm of rational, data-driven design.[28] These computational tools provide a clear roadmap, identifying the specific molecular properties and structural features that dictate inhibitory potency. As computational power increases and algorithms become more sophisticated, the application of QSAR will continue to be a critical element in accelerating the development of the next generation of pyrazole-based therapeutics.

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